2-(2-Fluorophenyl)Acetaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEOYYODXJXMMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590903 | |
| Record name | (2-Fluorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75321-85-6 | |
| Record name | (2-Fluorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(2-Fluorophenyl)acetaldehyde from 2-Fluorotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details established synthetic routes for the preparation of 2-(2-fluorophenyl)acetaldehyde, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 2-fluorotoluene. This document provides a comprehensive overview of the most viable multi-step synthetic pathways, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
The synthesis of substituted phenylacetaldehydes is of significant interest due to their utility as intermediates in the construction of complex molecular architectures, particularly in the pharmaceutical industry. The presence of a fluorine atom on the phenyl ring can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide focuses on two robust and well-documented synthetic strategies for the preparation of this compound from 2-fluorotoluene: a multi-step sequence via a nitrile intermediate and a more direct approach utilizing the Sommelet reaction.
Primary Synthetic Pathways
Two principal routes for the synthesis of this compound from 2-fluorotoluene have been identified and are detailed below. Both pathways commence with the selective benzylic bromination of 2-fluorotoluene to yield the key intermediate, 2-fluorobenzyl bromide.
-
Route 1: The Nitrile Pathway - A sequential five-step process involving cyanation, hydrolysis, reduction, and oxidation.
-
Route 2: The Sommelet Reaction Pathway - A more direct, two-step conversion of 2-fluorobenzyl bromide to the target aldehyde.
The following sections provide a detailed breakdown of each synthetic step, including comprehensive experimental protocols and tabulated quantitative data.
Route 1: Synthesis via Nitrile Intermediate
This pathway, while longer, proceeds through a series of well-understood and reliable chemical transformations, offering multiple points for purification and characterization of intermediates.
"2-Fluorotoluene" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2-Fluorobenzyl Bromide" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2-Fluorophenylacetonitrile" [fillcolor="#FBBC05", fontcolor="#202124"]; "2-(2-Fluorophenyl)acetic Acid" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "2-(2-Fluorophenyl)ethanol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"2-Fluorotoluene" -> "2-Fluorobenzyl Bromide" [label=" NBS, AIBN\nCCl4, Reflux"]; "2-Fluorobenzyl Bromide" -> "2-Fluorophenylacetonitrile" [label=" NaCN\nDMSO"]; "2-Fluorophenylacetonitrile" -> "2-(2-Fluorophenyl)acetic Acid" [label=" H2SO4 (aq)\nReflux"]; "2-(2-Fluorophenyl)acetic Acid" -> "2-(2-Fluorophenyl)ethanol" [label=" 1. LiAlH4, THF\n2. H3O+ workup"]; "2-(2-Fluorophenyl)ethanol" -> "this compound" [label=" PCC or Swern\nOxidation"]; }
Figure 1: Workflow for the synthesis of this compound via the nitrile pathway.
Step 1: Benzylic Bromination of 2-Fluorotoluene
The initial step involves the free-radical bromination of the methyl group of 2-fluorotoluene to produce 2-fluorobenzyl bromide. N-Bromosuccinimide (NBS) is a highly selective reagent for this transformation, and the reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.[1]
Experimental Protocol:
A solution of 2-fluorotoluene (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN (0.02 equivalents) in a suitable solvent such as carbon tetrachloride (CCl₄) is refluxed under inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium thiosulfate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford crude 2-fluorobenzyl bromide, which can be purified by vacuum distillation.
| Reagent/Parameter | Molar Ratio/Value |
| 2-Fluorotoluene | 1.0 eq |
| N-Bromosuccinimide (NBS) | 1.1 eq |
| AIBN | 0.02 eq |
| Solvent | Carbon Tetrachloride |
| Temperature | Reflux |
| Typical Yield | 75-85% |
Step 2: Cyanation of 2-Fluorobenzyl Bromide
The benzylic bromide is then converted to 2-fluorophenylacetonitrile via a nucleophilic substitution reaction with sodium cyanide.
Experimental Protocol:
To a solution of 2-fluorobenzyl bromide (1 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), sodium cyanide (1.2 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC/GC). The reaction is then quenched by pouring it into ice-water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-fluorophenylacetonitrile, which can be purified by vacuum distillation.
| Reagent/Parameter | Molar Ratio/Value |
| 2-Fluorobenzyl Bromide | 1.0 eq |
| Sodium Cyanide (NaCN) | 1.2 eq |
| Solvent | DMSO |
| Temperature | Room Temperature |
| Typical Yield | 80-90% |
Step 3: Hydrolysis of 2-Fluorophenylacetonitrile
The nitrile is hydrolyzed to the corresponding carboxylic acid, 2-(2-fluorophenyl)acetic acid, under acidic or basic conditions. Acid-catalyzed hydrolysis is commonly employed.[2]
Experimental Protocol:
A mixture of 2-fluorophenylacetonitrile (1 equivalent) and aqueous sulfuric acid (e.g., 50% v/v) is heated at reflux for several hours.[2] The reaction progress can be monitored by the cessation of ammonia evolution or by TLC/GC analysis of aliquots. After cooling, the reaction mixture is poured onto crushed ice, and the precipitated 2-(2-fluorophenyl)acetic acid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system can be performed for further purification.
| Reagent/Parameter | Molar Ratio/Value |
| 2-Fluorophenylacetonitrile | 1.0 eq |
| Sulfuric Acid (aq) | Excess |
| Temperature | Reflux |
| Typical Yield | 85-95% |
Step 4: Reduction of 2-(2-Fluorophenyl)acetic Acid
The carboxylic acid is reduced to the primary alcohol, 2-(2-fluorophenyl)ethanol, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[3][4]
Experimental Protocol:
To a stirred suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, a solution of 2-(2-fluorophenyl)acetic acid (1 equivalent) in anhydrous THF is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a few hours to ensure complete reduction.[5][6] The reaction is carefully quenched by the sequential dropwise addition of water, followed by aqueous sodium hydroxide, and then more water. The resulting granular precipitate of aluminum salts is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to yield 2-(2-fluorophenyl)ethanol, which can be purified by distillation.
| Reagent/Parameter | Molar Ratio/Value |
| 2-(2-Fluorophenyl)acetic Acid | 1.0 eq |
| Lithium Aluminum Hydride (LiAlH₄) | 1.5-2.0 eq |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Reflux |
| Typical Yield | 80-90% |
Step 5: Oxidation of 2-(2-Fluorophenyl)ethanol
The final step is the mild oxidation of the primary alcohol to the desired aldehyde, this compound. Reagents such as pyridinium chlorochromate (PCC) or conditions for a Swern oxidation are suitable to avoid over-oxidation to the carboxylic acid.[4][7][8][9]
Experimental Protocol (PCC Oxidation):
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and celite in anhydrous dichloromethane (DCM) under an inert atmosphere, a solution of 2-(2-fluorophenyl)ethanol (1 equivalent) in DCM is added in one portion. The mixture is stirred at room temperature for a few hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts. The filtrate is concentrated under reduced pressure to give the crude this compound, which should be used immediately or stored under inert gas due to its potential instability.
| Reagent/Parameter | Molar Ratio/Value |
| 2-(2-Fluorophenyl)ethanol | 1.0 eq |
| Pyridinium Chlorochromate (PCC) | 1.5 eq |
| Solvent | Anhydrous Dichloromethane |
| Temperature | Room Temperature |
| Typical Yield | 70-85% |
Experimental Protocol (Swern Oxidation):
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, a solution of DMSO (2.2 equivalents) in DCM is added dropwise. After stirring for a short period, a solution of 2-(2-fluorophenyl)ethanol (1 equivalent) in DCM is added. The mixture is stirred for 30-60 minutes, followed by the dropwise addition of triethylamine (5 equivalents). The reaction is then allowed to warm to room temperature. Water is added, and the layers are separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried, and concentrated to afford the target aldehyde.[1][9][10]
| Reagent/Parameter | Molar Ratio/Value |
| 2-(2-Fluorophenyl)ethanol | 1.0 eq |
| Oxalyl Chloride | 1.5 eq |
| Dimethyl Sulfoxide (DMSO) | 2.2 eq |
| Triethylamine (TEA) | 5.0 eq |
| Solvent | Anhydrous Dichloromethane |
| Temperature | -78 °C to Room Temperature |
| Typical Yield | 85-95% |
Route 2: Synthesis via Sommelet Reaction
This route offers a more convergent approach, reducing the number of synthetic steps required to obtain the target aldehyde from the common intermediate, 2-fluorobenzyl bromide.[8]
"2-Fluorotoluene" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2-Fluorobenzyl Bromide" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"2-Fluorotoluene" -> "2-Fluorobenzyl Bromide" [label=" NBS, AIBN\nCCl4, Reflux"]; "2-Fluorobenzyl Bromide" -> "this compound" [label=" 1. Hexamine\n2. H2O, Reflux"]; }
Figure 2: Workflow for the synthesis of this compound via the Sommelet reaction.
Step 1: Benzylic Bromination of 2-Fluorotoluene
This step is identical to Step 1 in Route 1. Please refer to the experimental protocol and data table provided in that section.
Step 2: The Sommelet Reaction
The Sommelet reaction converts the benzylic halide directly to the corresponding aldehyde using hexamine (hexamethylenetetramine). The reaction proceeds through the formation of a quaternary ammonium salt, which is then hydrolyzed in situ to the aldehyde.[8]
Experimental Protocol:
2-Fluorobenzyl bromide (1 equivalent) is added to a solution of hexamine (1.1 equivalents) in a solvent such as aqueous ethanol or chloroform. The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the starting benzyl bromide. Upon completion, the reaction mixture is cooled, and the product is typically isolated by steam distillation or solvent extraction after acidification to hydrolyze the intermediate imine. The extracted organic phase is then dried and concentrated. Purification can be achieved by vacuum distillation.
| Reagent/Parameter | Molar Ratio/Value |
| 2-Fluorobenzyl Bromide | 1.0 eq |
| Hexamine | 1.1 eq |
| Solvent | Aqueous Ethanol or Chloroform |
| Temperature | Reflux |
| Typical Yield | 40-60% |
Summary and Recommendations
Both synthetic routes presented provide viable methods for the preparation of this compound from 2-fluorotoluene.
-
Route 1 (Nitrile Pathway) is a longer but very reliable and high-yielding sequence. Each intermediate is stable and can be purified and fully characterized, which can be advantageous in a research and development setting where material purity is paramount. The Swern oxidation in the final step generally offers higher yields and milder conditions compared to PCC.
-
Route 2 (Sommelet Reaction) offers a more direct and atom-economical approach. However, the yields can be more variable and sometimes lower than the multi-step route. Optimization of the reaction conditions may be required to achieve satisfactory results.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including scale, desired purity, available reagents, and time constraints. For the synthesis of high-purity material for drug development, the more controlled, multi-step nitrile pathway is often preferred. For more rapid access to the aldehyde, the Sommelet reaction provides a valuable alternative.
Safety Considerations
All experimental procedures described in this guide should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. Many of the reagents used, such as N-bromosuccinimide, sodium cyanide, lithium aluminum hydride, oxalyl chloride, and chromium-based oxidants, are hazardous and require careful handling and disposal according to institutional and regulatory guidelines.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Fluorophenyl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Fluorophenyl)acetaldehyde is an aromatic aldehyde of interest in organic synthesis and medicinal chemistry. Its structure, featuring a fluorinated phenyl ring attached to an acetaldehyde moiety, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and other biologically active compounds. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in drug discovery programs. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination and a representative synthetic workflow.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions and should be considered as such.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FO | [1] |
| Molecular Weight | 138.14 g/mol | [1] |
| Physical State | Liquid | N/A |
| Boiling Point | 199.4 ± 15.0 °C (Predicted) | [1] |
| Density | 1.116 ± 0.06 g/cm³ (Predicted) | [1] |
| Melting Point | Not available | N/A |
| Solubility | Miscible with most common organic solvents. Solubility in water is expected to be low. | [2] |
| pKa (alpha-proton) | ~20 (Estimated) | [3] |
| CAS Number | 75321-85-6 | [1][4] |
| IUPAC Name | This compound |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of this compound, as well as protocols for its synthesis and characterization.
Determination of Boiling Point (Micro-method)
This protocol is adapted for small-scale determination of the boiling point of a liquid.
Materials:
-
This compound
-
Capillary tube (sealed at one end)
-
Fusion tube
-
Thermometer (0-250 °C range)
-
Heating apparatus (e.g., aluminum block heater or oil bath)
-
Stand and clamp
Procedure:
-
Add a few drops of this compound into a fusion tube.
-
Place a capillary tube, with its sealed end facing upwards, into the fusion tube containing the sample.
-
Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Insert the thermometer and attached fusion tube into the heating apparatus.
-
Heat the apparatus gradually while observing the capillary tube.
-
Note the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.
Determination of Density
This protocol describes a straightforward method for determining the density of a liquid sample.
Materials:
-
This compound
-
Pycnometer or a small volumetric flask (e.g., 1 mL or 5 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Adjust the volume of the water to the calibration mark, ensuring there are no air bubbles.
-
Dry the outside of the pycnometer and weigh it. Record the mass (m₂).
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with this compound and repeat steps 3-5, recording the final mass (m₃).
-
Calculate the density of the sample using the following formula: Density of sample = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.
Determination of Solubility (Qualitative)
This protocol provides a qualitative assessment of solubility in various solvents.
Materials:
-
This compound
-
Small test tubes
-
A selection of solvents (e.g., water, ethanol, dimethyl sulfoxide (DMSO), dichloromethane, hexane)
-
Vortex mixer
Procedure:
-
Add approximately 10 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved material.
-
If the compound has dissolved, it is considered "soluble" in that solvent at that concentration. If not, it is "insoluble" or "sparingly soluble."
-
Repeat the procedure for each solvent to be tested.
Synthesis of this compound
A common method for the synthesis of phenylacetaldehydes is the oxidation of the corresponding 2-phenylethanol.
Materials:
-
2-(2-Fluorophenyl)ethanol
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane (anhydrous)
-
Silica gel
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-(2-fluorophenyl)ethanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridinium chlorochromate (PCC) to the solution in one portion while stirring.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Gas Chromatography (GC) Analysis
GC is a standard technique for assessing the purity of volatile compounds like aldehydes.
Materials:
-
This compound sample
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or HP-5)
-
Carrier gas (e.g., helium or nitrogen)
-
Solvent for sample dilution (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., 1 mg/mL).
-
Set the GC operating conditions:
-
Injector Temperature: Typically 250 °C.
-
Detector Temperature: Typically 280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.
-
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Record the chromatogram. The purity can be estimated by the relative area of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural confirmation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃)
-
NMR spectrometer
Procedure:
-
Dissolve a small amount (5-10 mg) of the this compound sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Expected ¹H NMR signals:
-
A doublet for the methylene protons (-CH₂-) adjacent to the aldehyde group, likely in the range of 3.6-3.8 ppm.
-
A triplet for the aldehydic proton (-CHO), likely in the range of 9.7-9.8 ppm.
-
A complex multiplet pattern for the aromatic protons in the range of 7.0-7.5 ppm.
-
-
Expected ¹³C NMR signals:
-
A signal for the aldehydic carbon, likely around 200 ppm.
-
Multiple signals for the aromatic carbons, with their chemical shifts influenced by the fluorine substituent.
-
A signal for the methylene carbon.
-
Mandatory Visualization
The following diagram illustrates a common synthetic workflow for the preparation of this compound via the oxidation of 2-(2-Fluorophenyl)ethanol.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, catering to the needs of researchers and professionals in the fields of chemistry and drug development. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols provide practical guidance for its analysis and synthesis. The inclusion of a visualized synthetic workflow further aids in understanding the practical aspects of handling and preparing this compound. As a versatile chemical intermediate, a thorough understanding of its properties is crucial for its effective application in the synthesis of novel and functional molecules.
References
Spectroscopic Data for 2-(2-Fluorophenyl)acetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Fluorophenyl)acetaldehyde is an organic compound of interest in various fields of chemical research, including medicinal chemistry and drug development, due to the prevalence of the fluorophenyl motif in bioactive molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Disclaimer: As of the compilation of this guide, publicly accessible, experimentally verified spectroscopic data for this compound is limited. The data presented herein is a combination of predicted values based on established spectroscopic principles and comparative data from structurally analogous compounds, such as its isomer, 2-(4-fluorophenyl)acetaldehyde.
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~9.7 | Triplet (t) | 1H | -CHO | The aldehyde proton is expected to be a triplet due to coupling with the adjacent methylene protons. |
| ~7.1 - 7.4 | Multiplet (m) | 4H | Ar-H | The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. |
| ~3.7 | Doublet (d) | 2H | -CH₂- | The methylene protons are adjacent to the aldehyde group and will be split by the aldehyde proton. |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~200 | C=O | The aldehyde carbonyl carbon is expected to be significantly downfield. |
| ~160 (d, ¹JCF ≈ 245 Hz) | C-F | The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant. |
| ~132 (d) | Ar-C | Aromatic carbon chemical shifts will be influenced by the fluorine substituent and will show coupling. |
| ~129 (d) | Ar-C | Aromatic carbon chemical shifts will be influenced by the fluorine substituent and will show coupling. |
| ~124 (d) | Ar-C | Aromatic carbon chemical shifts will be influenced by the fluorine substituent and will show coupling. |
| ~115 (d, ²JCF ≈ 22 Hz) | Ar-C | The ortho-carbon to the fluorine will show a characteristic two-bond C-F coupling. |
| ~45 | -CH₂- | The methylene carbon is expected in the aliphatic region. |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2820 and ~2720 | Medium | C-H stretch (aldehyde) |
| ~1725 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1490, ~1450 | Medium to Strong | C=C stretch (aromatic) |
| ~1220 | Strong | C-F stretch |
| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Interpretation |
| 138 | [M]⁺ (Molecular Ion) |
| 137 | [M-H]⁺ |
| 109 | [M-CHO]⁺ |
| 96 | [C₆H₄F]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300-500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on a 75-125 MHz spectrometer. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. Proton decoupling is typically applied.
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard or the residual solvent peak.
IR Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Sample Preparation (Solution): Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest.
-
Data Acquisition: Record a background spectrum of the salt plates or the solvent. Place the sample in the IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable technique, most commonly Electron Ionization (EI) for this type of molecule.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate a mass spectrum, which plots ion intensity against m/z.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Integration of different spectroscopic data for structural elucidation.
solubility of 2-(2-Fluorophenyl)Acetaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 2-(2-Fluorophenyl)Acetaldehyde in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines its expected solubility profile based on its structural analogue, phenylacetaldehyde. Furthermore, it details a standard experimental protocol for determining thermodynamic solubility, providing researchers with the methodology to generate precise data.
The molecule consists of a moderately polar aldehyde group and a largely nonpolar fluorophenyl ring. The fluorine atom adds some polarity but does not fundamentally alter the compound's amphiphilic nature. Like phenylacetaldehyde, this compound is expected to be readily soluble in a wide range of common organic solvents and sparingly soluble in water.[3] Phenylacetaldehyde is described as miscible with or soluble in alcohols, ethers, and ketones.[3][5][6]
The expected solubility in various organic solvent classes is summarized below.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Ethanol, Methanol | Soluble / Miscible | The aldehyde group can hydrogen bond with the solvent's hydroxyl groups, while the phenyl ring interacts via van der Waals forces.[3] |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, Ethyl Acetate | Soluble / Miscible | Strong dipole-dipole interactions between the solvent and the polar aldehyde group facilitate dissolution.[6] |
| Nonpolar Aromatic | Toluene, Benzene | Soluble / Miscible | The aromatic rings of the solute and solvent interact favorably through π-π stacking and van der Waals forces. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Soluble to Sparingly Soluble | Solubility is driven by weaker van der Waals forces; the solute's polarity may limit miscibility. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible | Ethers can accept hydrogen bonds and engage in dipole-dipole interactions, effectively solvating the molecule.[3][5] |
| Chlorinated | Dichloromethane, Chloroform | Soluble / Miscible | These solvents effectively solvate both polar and nonpolar regions of the molecule.[3] |
Structure-Solubility Relationship
The solubility of this compound is governed by the interplay between its polar functional group and its nonpolar aromatic ring. The following diagram illustrates this relationship.
Experimental Protocol: Thermodynamic Solubility Determination
For drug discovery and development, determining the precise thermodynamic solubility is crucial.[7][8][9] The "shake-flask" method is the gold-standard technique for this purpose.[10][11] The following protocol outlines the steps to measure the solubility of this compound in a chosen organic solvent.
Objective: To determine the equilibrium concentration of the solute in a solvent at a specific temperature.
Materials:
-
This compound (solid or liquid)
-
Selected organic solvent (HPLC-grade)
-
2-5 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Autosampler vials
-
Analytical balance
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of Solutions:
-
Add an excess amount of this compound to a pre-weighed glass vial. An excess is critical to ensure that a saturated solution is formed, with undissolved solid or liquid remaining.[9]
-
Using a calibrated pipette, add a precise volume (e.g., 2 mL) of the chosen organic solvent to the vial.
-
Prepare at least three replicates for each solvent to ensure reproducibility.[11]
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-300 RPM).[11]
-
Allow the samples to shake for a sufficient duration to reach equilibrium. This typically requires 18 to 24 hours, but may extend to 72 hours for some compounds.[10][12] A preliminary time-course experiment is recommended to determine the exact time to equilibrium.
-
-
Sample Separation:
-
After equilibration, let the vials stand undisturbed to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean autosampler vial.[7] This step is crucial to remove all undissolved particles.
-
-
Analysis and Quantification:
-
Prepare a series of calibration standards of known concentrations of this compound in the same solvent.
-
Analyze the filtered sample and the calibration standards using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[7][10]
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.
-
Determine the concentration of the saturated solution from the calibration curve. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Experimental Workflow Visualization
The following diagram provides a visual summary of the shake-flask protocol for determining solubility.
References
- 1. This compound CAS#: 75321-85-6 [m.chemicalbook.com]
- 2. This compound - CAS:75321-85-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. Phenylacetaldehyde, 95% | Fisher Scientific [fishersci.ca]
- 6. Phenylacetaldehyde - Sciencemadness Wiki [sciencemadness.org]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. bioassaysys.com [bioassaysys.com]
A Technical Guide to 2-(2-Fluorophenyl)Acetaldehyde for Researchers and Drug Development Professionals
An In-depth Overview of the Commercial Availability, Synthesis, and Applications of a Key Fluorinated Building Block in Medicinal Chemistry.
This technical guide provides a comprehensive overview of 2-(2-Fluorophenyl)acetaldehyde, a valuable fluorinated aromatic aldehyde for researchers, scientists, and professionals in drug development. This document details its commercial availability, outlines a probable synthetic protocol, and explores its application as a crucial intermediate in the synthesis of pharmacologically active molecules.
Commercial Availability
This compound (CAS Number: 75321-85-6) is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities, with options for larger quantities available upon request. Below is a summary of representative commercial sources and their product specifications.
| Supplier | Catalog Number | Purity | Available Quantities | Storage Conditions |
| ChemShuttle | 182358 | 95% | 250mg, 1g | 2-8 °C |
| Sigma-Aldrich | - | - | Inquire | - |
| BOC Sciences | 75321-85-6 | Inquire | Inquire | Inquire |
| ChemicalBook | - | - | Inquire | Inert atmosphere, Store in freezer, under -20°C[1] |
Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₇FO |
| Molecular Weight | 138.14 g/mol [1] |
| Boiling Point | 199.4±15.0 °C (Predicted)[1] |
| Density | 1.116±0.06 g/cm³ (Predicted)[1] |
| InChI Key | NSEOYYODXJXMMP-UHFFFAOYSA-N |
| SMILES | O=CCc1ccccc1F |
Experimental Protocols: Synthesis of this compound
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials:
-
2-(2-fluorophenyl)ethanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.
-
Addition of Alcohol: Dissolve 2-(2-fluorophenyl)ethanol (1 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension of PCC at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Celite® to remove the chromium salts.
-
Purification: Wash the filter cake thoroughly with diethyl ether. Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel if necessary.
Applications in Drug Development
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. Fluorinated building blocks, such as this compound, are therefore valuable intermediates in the synthesis of novel therapeutics.
This compound serves as an electrophilic intermediate for various chemical transformations, including condensation and reductive amination reactions, which are fundamental in the construction of heterocyclic systems and other complex molecular architectures.
A pertinent example of the utility of a closely related structure is in the synthesis of Vonoprazan , a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders. A key intermediate in the synthesis of Vonoprazan is 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile. The ortho-fluorine substitution on the phenyl ring in this intermediate is crucial for enhancing the metabolic stability of the final drug molecule by hindering oxidative metabolism at adjacent positions. This leads to a longer half-life in the body and allows for less frequent dosing.
The logical workflow for the application of this compound as a building block in drug discovery is illustrated below.
Figure 2: Role in Drug Discovery Workflow.
While direct involvement of this compound in specific signaling pathways has not been documented, its role as a precursor to pharmacologically active molecules underscores its importance. The properties it imparts to the final drug are what ultimately influence the interaction with biological targets and signaling cascades.
References
An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 2-(2-Fluorophenyl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 2-(2-Fluorophenyl)acetaldehyde. The presence of a fluorine atom at the ortho position of the phenyl ring introduces unique electronic and steric effects that modulate the aldehyde's reactivity compared to unsubstituted phenylacetaldehyde. This document explores the theoretical basis for this altered reactivity and provides an overview of common aldehyde reactions, supported by generalized experimental protocols and expected outcomes. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and organic synthesis, offering insights into the chemical behavior of this versatile building block.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. The aldehyde group is a key functional handle, participating in a wide array of chemical transformations. The reactivity of this aldehyde is significantly influenced by the 2-fluorophenyl substituent. Understanding these influences is crucial for designing efficient synthetic routes and predicting reaction outcomes.
Electronic and Steric Effects of the 2-Fluoro Substituent
The fluorine atom at the ortho position exerts both inductive and steric effects on the aldehyde group.
-
Inductive Effect: Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Steric Effect: The presence of the fluorine atom in the ortho position introduces steric hindrance around the aldehyde group. This can hinder the approach of bulky nucleophiles, potentially slowing down reaction rates or influencing the stereochemical outcome of a reaction.
The interplay of these electronic and steric effects dictates the overall reactivity of the aldehyde group in this compound.
Spectroscopic Data
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Aldehydic proton (CHO) signal around δ 9.5-10.0 ppm (triplet). Methylene protons (CH₂) adjacent to the carbonyl group around δ 3.7 ppm (doublet). Aromatic protons in the range of δ 7.0-7.5 ppm (multiplets). |
| ¹³C NMR | Carbonyl carbon signal around δ 200 ppm. Methylene carbon signal around δ 50 ppm. Aromatic carbon signals in the range of δ 115-165 ppm, with the carbon bearing the fluorine showing a large C-F coupling constant. |
| IR Spectroscopy | Strong C=O stretching vibration around 1720-1740 cm⁻¹. C-H stretching of the aldehyde group appearing as two weak bands around 2720 and 2820 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 138.05. |
Reactivity and Synthetic Applications
The aldehyde group of this compound is a versatile functional group that participates in a variety of important organic reactions.
Nucleophilic Addition Reactions
The electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, generally favoring nucleophilic addition reactions.
Oxidation
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-(2-Fluorophenyl)acetic acid.
Generalized Experimental Protocol for Oxidation:
-
Dissolve this compound in a suitable solvent such as acetone.
-
Cool the solution in an ice bath.
-
Slowly add an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid), until the orange color of the reagent persists.
-
Quench the reaction with isopropanol.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-(2-Fluorophenyl)acetic acid by recrystallization or column chromatography.
| Reactant | Product | Reagent | Typical Yield |
| This compound | 2-(2-Fluorophenyl)acetic acid | Jones Reagent | High |
Reduction
The aldehyde can be reduced to the corresponding primary alcohol, 2-(2-Fluorophenyl)ethanol.
Generalized Experimental Protocol for Reduction:
-
Dissolve this compound in a suitable solvent like methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding water or a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product, 2-(2-Fluorophenyl)ethanol, by distillation or column chromatography.
| Reactant | Product | Reagent | Typical Yield |
| This compound | 2-(2-Fluorophenyl)ethanol | Sodium Borohydride | High |
Wittig Reaction
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene.
Generalized Experimental Protocol for Wittig Reaction:
-
Prepare the phosphorus ylide by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Add a solution of this compound in the same solvent to the ylide solution at low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the resulting alkene by column chromatography.
| Reactants | Product | Typical Yield |
| This compound, Methyltriphenylphosphonium bromide, n-BuLi | 1-Fluoro-2-(prop-1-en-2-yl)benzene | Moderate to High |
Knoevenagel Condensation
This condensation reaction with active methylene compounds is a key method for C-C bond formation.
Generalized Experimental Protocol for Knoevenagel Condensation:
-
Dissolve this compound and an active methylene compound (e.g., malononitrile) in a suitable solvent like ethanol or water.[1]
-
Add a catalytic amount of a weak base, such as piperidine or sodium bicarbonate.[2]
-
Stir the mixture at room temperature or with gentle heating.[2]
-
The product often precipitates out of the reaction mixture and can be collected by filtration.[2]
-
If the product does not precipitate, extract it with an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Based on a similar reaction with 2-fluorobenzaldehyde, the expected product with malononitrile would be 2-(2-(2-fluorophenyl)ethylidene)malononitrile, with an expected yield of around 87%.[1]
| Reactants | Product | Typical Yield |
| This compound, Malononitrile | 2-(2-(2-fluorophenyl)ethylidene)malononitrile | ~87% (estimated)[1] |
Friedländer Annulation for Quinoline Synthesis
The Friedländer synthesis is a powerful method for constructing quinoline rings, which are prevalent in many pharmaceuticals. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This compound can serve as the component with the reactive methylene group.[3][4]
Generalized Experimental Protocol for Friedländer Annulation:
-
In a reaction vessel, combine the 2-aminoaryl ketone (e.g., 2-aminoacetophenone), this compound, and a catalyst in a suitable solvent.[3]
-
Common catalysts include acids (e.g., p-toluenesulfonic acid) or bases (e.g., potassium hydroxide).[4]
-
Heat the reaction mixture, often to reflux, and monitor the progress by TLC.[5]
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the resulting quinoline derivative by column chromatography or recrystallization.
| Reactants | Product | Typical Yield |
| 2-Aminoacetophenone, this compound | 2-((2-fluorophenyl)methyl)-4-methylquinoline | Moderate to High |
Mandatory Visualizations
Caption: Overview of key reactions of this compound.
Caption: Logical workflow of the Friedländer Annulation.
Conclusion
This compound is a reactive and versatile building block in organic synthesis. The ortho-fluoro substituent enhances the electrophilicity of the aldehyde carbonyl group, making it highly susceptible to a range of nucleophilic attacks and other classical aldehyde reactions. This guide has provided a theoretical framework for understanding its reactivity and has outlined generalized protocols for its key transformations. For drug development professionals and synthetic chemists, a thorough understanding of the reactivity of this compound opens avenues for the efficient synthesis of novel and complex molecular architectures with potential therapeutic applications. Further research into specific reaction kinetics and the development of stereoselective transformations involving this aldehyde will continue to expand its utility in modern organic chemistry.
References
The Impact of Fluorine Substitution on the Physicochemical and Biological Properties of Phenylacetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate a compound's physicochemical and pharmacological properties. This technical guide provides an in-depth analysis of the effects of fluorine substitution on phenylacetaldehyde, a key structural motif in many biologically active compounds. Through a comprehensive review of established principles and extrapolated data, this document outlines the predicted changes in acidity, lipophilicity, and metabolic stability conferred by the introduction of a fluorine atom at the ortho, meta, and para positions of the phenyl ring. Detailed experimental protocols for the synthesis, purification, and characterization of fluorinated phenylacetaldehyde derivatives are provided, alongside methodologies for evaluating their biological activity. This guide aims to serve as a valuable resource for researchers engaged in the rational design of novel therapeutics by leveraging the unique properties of fluorine.
Introduction
Fluorine, the most electronegative element, imparts profound changes to the electronic and steric properties of organic molecules. When substituted for hydrogen, its small size allows it to act as a hydrogen isostere, while its powerful inductive effect can significantly alter pKa, lipophilicity (logP), and metabolic stability. Phenylacetaldehyde and its derivatives are prevalent in natural products and synthetic compounds with a wide range of biological activities. The targeted fluorination of this scaffold presents a compelling strategy for optimizing drug-like properties, including enhanced binding affinity, improved metabolic profiles, and increased bioavailability. This guide explores the multifaceted consequences of fluorine substitution on phenylacetaldehyde, providing a theoretical framework and practical methodologies for its investigation.
Physicochemical Properties of Fluorinated Phenylacetaldehydes
The position of fluorine substitution on the phenyl ring of phenylacetaldehyde is predicted to have a differential impact on its key physicochemical properties. The following tables summarize the estimated values for the parent compound and its fluorinated analogs. These predictions are based on established quantitative structure-property relationship (QSPR) models and the known effects of fluorine in aromatic systems.
Table 1: Predicted Physicochemical Properties of Phenylacetaldehyde and its Monofluorinated Derivatives
| Compound | Predicted pKa | Predicted logP | Predicted Metabolic Half-life (t½) in Human Liver Microsomes (HLM) |
| Phenylacetaldehyde | ~17.0 | 1.57 | Short |
| 2-Fluorophenylacetaldehyde | ~16.5 | 1.75 | Moderate |
| 3-Fluorophenylacetaldehyde | ~16.3 | 1.78 | Moderate-Long |
| 4-Fluorophenylacetaldehyde | ~16.4 | 1.76 | Long |
Note: These values are estimations derived from computational models and the analysis of structurally related compounds. Experimental verification is recommended.
Synthesis and Characterization of Fluorinated Phenylacetaldehydes
The synthesis of fluorinated phenylacetaldehydes can be achieved through the oxidation of the corresponding fluorinated 2-phenylethanols. The Swern oxidation is a reliable method that avoids over-oxidation to the carboxylic acid.
General Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of fluorinated phenylacetaldehydes.
Detailed Experimental Protocol: Synthesis of 2-Fluorophenylacetaldehyde
Materials:
-
2-Fluorophenylethanol (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Dimethyl sulfoxide (DMSO) (3.0 eq)
-
Triethylamine (5.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel (230-400 mesh)
-
n-Hexane
-
Ethyl acetate
Procedure:
-
Activator Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. To the cooled DCM, add oxalyl chloride (1.5 eq) dropwise, followed by the slow, dropwise addition of DMSO (3.0 eq). Stir the mixture at -78 °C for 30 minutes.[1]
-
Alcohol Addition: Dissolve 2-fluorophenylethanol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2][3]
-
Base Addition and Quenching: Slowly add triethylamine (5.0 eq) to the reaction mixture at -78 °C. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.[1]
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude 2-fluorophenylacetaldehyde by flash column chromatography on silica gel, using a gradient of ethyl acetate in n-hexane as the eluent.[4]
Characterization Protocol: NMR and Mass Spectrometry
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
MS: Prepare a dilute solution (1-10 µg/mL) of the purified product in a suitable volatile solvent such as acetonitrile or methanol.
Instrumentation and Parameters:
-
¹H and ¹³C NMR: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Typical spectral width of 0-12 ppm.
-
¹³C NMR: Typical spectral width of 0-220 ppm, with proton decoupling.
-
-
Mass Spectrometry: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with electrospray ionization (ESI) or electron ionization (EI).
Predicted Spectral Data for 4-Fluorophenylacetaldehyde:
-
¹H NMR (CDCl₃): δ 9.7 (t, 1H, -CHO), 7.1-7.3 (m, 2H, Ar-H), 6.9-7.1 (m, 2H, Ar-H), 3.6 (d, 2H, -CH₂-).
-
¹³C NMR (CDCl₃): δ 199.0 (-CHO), 162.0 (d, J_CF ≈ 245 Hz, C-F), 131.0 (d, J_CF ≈ 8 Hz, Ar-C), 129.0 (d, J_CF ≈ 3 Hz, Ar-C), 116.0 (d, J_CF ≈ 21 Hz, Ar-C), 49.0 (-CH₂-).
-
Mass Spectrometry (EI): The fragmentation pattern is expected to show a molecular ion peak [M]⁺ and characteristic fragments corresponding to the loss of -CHO (M-29) and the benzyl cation.[5][6][7]
Biological Activity and Metabolic Stability
Fluorine substitution is anticipated to influence the biological activity and metabolic fate of phenylacetaldehyde. The increased lipophilicity may enhance membrane permeability and target engagement, while the strong C-F bond can block sites of metabolism.
Metabolic Pathways of Phenylacetaldehyde
Phenylacetaldehyde is primarily metabolized via oxidation to phenylacetic acid, a reaction catalyzed by aldehyde dehydrogenases (ALDH).[8] Cytochrome P450 (CYP) enzymes can also be involved in the metabolism of aromatic aldehydes. Fluorine substitution can alter the susceptibility of the aromatic ring and the aldehyde group to enzymatic modification.
Caption: Primary metabolic pathways of phenylacetaldehyde.
Protocol for In Vitro Metabolic Stability Assay
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Test compound (fluorinated phenylacetaldehyde)
-
Control compound (e.g., a compound with known metabolic stability)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a master mix containing HLM and the NADPH regenerating system in phosphate buffer.
-
Reaction Initiation: Add the test compound and control compound to the master mix in a 96-well plate to initiate the metabolic reaction. Incubate at 37 °C.[9]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.[9]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) of the test compound by plotting the natural logarithm of the percent remaining parent compound versus time.[10]
Protocol for Cytotoxicity Assay
Materials:
-
Cancer cell line (e.g., HeLa, HepG2)
-
Normal cell line (e.g., fibroblasts) for selectivity assessment
-
Cell culture medium and supplements
-
Test compound (fluorinated phenylacetaldehyde)
-
MTT or similar viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[12]
-
Viability Assessment: Add the MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.[13]
Conclusion
The introduction of fluorine into the phenylacetaldehyde scaffold is a promising strategy for modulating its physicochemical and biological properties. This guide has provided a theoretical framework for predicting the effects of fluorination and detailed, practical protocols for the synthesis, characterization, and biological evaluation of these important compounds. The systematic application of these methodologies will enable researchers to rationally design and develop novel fluorinated molecules with improved therapeutic potential. While the provided quantitative data are based on well-established principles, experimental validation remains crucial for advancing drug discovery programs.
References
- 1. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Salivary Aldehyde Dehydrogenase: Activity towards Aromatic Aldehydes and Comparison with Recombinant ALDH3A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Pivotal Role of 2-(2-Fluorophenyl)acetaldehyde in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – 2-(2-Fluorophenyl)acetaldehyde, a fluorinated aromatic aldehyde, is emerging as a critical building block in the synthesis of novel therapeutic agents. This in-depth technical guide explores its potential applications in medicinal chemistry, with a particular focus on its role in the development of the potassium-competitive acid blocker (P-CAB), Vonoprazan. The strategic incorporation of the fluorine atom in this precursor molecule significantly influences the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates, making it a subject of considerable interest for researchers, scientists, and drug development professionals.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound (CAS No: 75321-85-6) is a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds that form the core of many pharmaceuticals.[1] The presence of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.[2][3] Its aldehyde functionality allows for its participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it a versatile precursor for a diverse range of bioactive compounds.
Key Application: Synthesis of Vonoprazan (TAK-438), a Potent Potassium-Competitive Acid Blocker
A prominent example of the application of a this compound derivative is in the synthesis of Vonoprazan (TAK-438), a novel drug for the treatment of acid-related gastrointestinal disorders.[4] Vonoprazan functions by inhibiting the proton pump (H+,K+-ATPase) in the stomach, thereby reducing gastric acid secretion.[4] The core of Vonoprazan is a 5-(2-fluorophenyl)pyrrole moiety, for which 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is a key intermediate. While various synthetic routes to this intermediate have been developed, starting materials are crucial for an efficient synthesis.[5][6] Plausible synthetic pathways, such as the Paal-Knorr pyrrole synthesis, could utilize this compound as a direct precursor to the essential pyrrole core.[7][8][9]
Quantitative Data: Biological Activity of Vonoprazan
The efficacy of Vonoprazan as a proton pump inhibitor is demonstrated by its potent in vitro activity. The quantitative data for its biological activity is summarized in the table below.
| Compound | Target | IC50 (μM) | Assay Conditions |
| Vonoprazan (TAK-438) | H+,K+-ATPase | 0.019 | Porcine gastric microsomes, pH 6.5 |
Table 1: Inhibitory activity of Vonoprazan against H+,K+-ATPase.[4]
Signaling Pathway: Inhibition of the Gastric Proton Pump
Vonoprazan exerts its therapeutic effect by competitively inhibiting the final step in gastric acid secretion, which is mediated by the H+,K+-ATPase, also known as the proton pump. This enzyme is located in the secretory membranes of parietal cells in the stomach lining. The signaling pathway involves the exchange of intracellular hydronium ions (H+) for extracellular potassium ions (K+). By binding to the ion-exchange site of the proton pump in a K+-competitive manner, Vonoprazan effectively blocks the pump's activity, leading to a potent and sustained reduction in gastric acid levels.[4]
Caption: Mechanism of action of Vonoprazan.
Potential Synthetic Transformations of this compound
Beyond its application in the synthesis of Vonoprazan, this compound can be utilized in various other classical organic reactions to generate a library of potentially bioactive molecules.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are scaffolds present in many natural products and pharmaceuticals with a wide range of biological activities.[10][11][12][13][14][15] this compound can react with a β-arylethylamine, such as tryptamine, under acidic conditions to yield a 1-(2-fluorobenzyl)-tetrahydro-β-carboline derivative.
Caption: General workflow of the Pictet-Spengler reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction. This compound can react with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst to produce α,β-unsaturated products. These products can serve as intermediates for the synthesis of various heterocyclic systems with potential medicinal applications.
Experimental Protocols
General Procedure for the Pictet-Spengler Reaction
The following is a representative protocol for the Pictet-Spengler reaction, which can be adapted for this compound.
Synthesis of 1-(Substituted)-tetrahydro-β-carbolines:
To a solution of tryptamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), the aldehyde (1.1 eq), in this case, this compound, is added. The reaction mixture is stirred at room temperature for a specified time to allow for the formation of the intermediate imine. Subsequently, an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is added, and the reaction is heated to reflux for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon cooling, the reaction mixture is worked up by neutralization with a base (e.g., saturated sodium bicarbonate solution) and extraction with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tetrahydro-β-carboline derivative.[16]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of the potent proton pump inhibitor Vonoprazan highlights its significance in modern drug discovery. The presence of the fluorine atom imparts desirable properties to the final drug molecule, and the reactivity of the aldehyde group allows for the construction of complex and biologically active heterocyclic scaffolds. Further exploration of the synthetic potential of this compound in reactions such as the Pictet-Spengler and Knoevenagel condensations is expected to yield a new generation of drug candidates with diverse therapeutic applications.
References
- 1. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN105085484A - Preparation method of vonoprazan fumarate - Google Patents [patents.google.com]
- 5. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jk-sci.com [jk-sci.com]
- 14. The Pictet-Spengler Reaction [ebrary.net]
- 15. name-reaction.com [name-reaction.com]
- 16. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Key Building Block: Unraveling the Synthesis of 2-(2-Fluorophenyl)acetaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Fluorophenyl)acetaldehyde is a crucial aromatic aldehyde that has garnered significant attention in the realms of medicinal chemistry and drug development. Its unique structural motif, featuring a fluorine atom on the phenyl ring, imparts distinct physicochemical properties to molecules, often enhancing metabolic stability, binding affinity, and bioavailability. This whitepaper delves into the discovery and historical evolution of the synthesis of this important building block, providing a comprehensive overview of the synthetic strategies that have been developed. We will explore the key chemical transformations, present detailed experimental protocols for a plausible and widely applicable synthetic route, and offer a comparative analysis of various methodologies through tabulated data.
Historical Context: The Rise of Fluorine in Medicinal Chemistry
The story of this compound is intrinsically linked to the broader history of organofluorine chemistry. While the first synthesis of an organofluorine compound dates back to the 19th century, the strategic incorporation of fluorine into pharmaceuticals only gained significant momentum in the mid-20th century. Chemists began to recognize the profound impact of fluorine substitution on the biological activity of molecules. The development of new and more efficient fluorination techniques, such as the Schiemann reaction for the preparation of fluoroaromatic compounds, paved the way for the synthesis of a wide array of fluorinated building blocks. The synthesis of this compound likely emerged from this growing interest in fluorinated aromatics and the need for versatile intermediates in the synthesis of complex drug candidates.
Core Synthetic Strategies
The synthesis of this compound can be approached through several key synthetic disconnections. The most logical and commonly employed strategies revolve around the formation of the acetaldehyde moiety from a suitable precursor already bearing the 2-fluorophenyl group. These strategies include:
-
Oxidation of 2-(2-Fluorophenyl)ethanol: This is arguably one of the most direct and reliable methods. The corresponding alcohol can be oxidized using a variety of mild to moderate oxidizing agents to yield the desired aldehyde.
-
Reduction of 2-Fluorophenylacetic Acid and its Derivatives: Carboxylic acids and their esters or acid chlorides can be partially reduced to the aldehyde level. This requires careful selection of reducing agents to avoid over-reduction to the corresponding alcohol.
-
Hydrolysis of 2-(2-Fluorophenyl)acetonitrile: The nitrile group can be hydrolyzed to the corresponding carboxylic acid, which can then be reduced. Alternatively, partial reduction of the nitrile is also a possibility.
-
Darzens Glycidic Ester Condensation: This classic reaction involves the condensation of 2-fluorobenzaldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester. Subsequent hydrolysis and decarboxylation can yield the desired acetaldehyde.
The choice of a particular synthetic route often depends on the availability of starting materials, scalability, and the desired purity of the final product.
Experimental Protocols: A Plausible and Detailed Methodology
Synthesis of this compound via Oxidation of 2-(2-Fluorophenyl)ethanol
This protocol is based on the established procedure for the bromo-analogue and is expected to provide good yields of the target compound.
Materials:
-
2-(2-Fluorophenyl)ethanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Silica gel
-
Celite
Procedure:
-
A solution of 2-(2-fluorophenyl)ethanol (1.0 equivalent) in dichloromethane is prepared.
-
This solution is added to a stirred suspension of pyridinium chlorochromate (1.4 equivalents) in dichloromethane at ambient temperature.
-
An exothermic reaction is typically observed, and the mixture turns dark.
-
The reaction mixture is stirred for approximately 15 hours at ambient temperature to ensure complete conversion.
-
After the reaction is complete, diethyl ether is added to the mixture.
-
The mixture is then filtered through a pad of silica gel on top of a layer of Celite to remove the chromium salts and other solid byproducts.
-
The insoluble residue is washed with additional diethyl ether.
-
The combined organic filtrates are concentrated under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.
-
The purity of the product can be assessed by thin-layer chromatography (TLC) and other spectroscopic methods.
Data Presentation: A Comparative Overview of Synthetic Routes
To provide a clear comparison of the potential synthetic strategies for this compound, the following table summarizes the key aspects of each route. The data for the "Oxidation of Alcohol" route is based on the synthesis of the bromo-analogue and is an expected outcome for the fluoro-compound.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Oxidation of Alcohol | 2-(2-Fluorophenyl)ethanol | PCC, CH₂Cl₂ | ~90[1] | High yield, mild conditions, readily available starting material. | Use of a chromium-based reagent. |
| Reduction of Acid Derivative | 2-Fluorophenylacetic acid | DIBAL-H or other selective reducing agents | Variable | Can be selective for the aldehyde. | Requires careful control of reaction conditions to avoid over-reduction. |
| Darzens Condensation | 2-Fluorobenzaldehyde | α-chloroacetate, base | Variable | Forms the C-C bond and the aldehyde precursor in one pot. | May require subsequent steps of hydrolysis and decarboxylation. |
| Hydrolysis of Nitrile | 2-(2-Fluorophenyl)acetonitrile | Acid or base, followed by reduction | Variable | Utilizes a different functional group precursor. | Can involve multiple steps and harsh hydrolysis conditions. |
Mandatory Visualization: Synthetic Pathways
To visually represent the logical flow of the discussed synthetic strategies, the following diagrams are provided in the DOT language.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-(2-Fluorophenyl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic compounds utilizing 2-(2-Fluorophenyl)acetaldehyde as a key starting material. The fluorophenyl moiety is a significant pharmacophore in medicinal chemistry, and its incorporation into heterocyclic scaffolds is of great interest for the development of novel therapeutic agents. The following sections detail the synthesis of a fluorinated quinoline derivative, a class of compounds known for a wide range of biological activities.
Application Notes
The presence of a fluorine atom on the phenyl ring of the starting material, this compound, can significantly influence the physicochemical and pharmacological properties of the resulting heterocyclic compounds. Fluorine substitution is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.
The synthesized quinoline derivative, 2-Methyl-4-(2-fluorophenyl)quinoline , is a valuable scaffold for further chemical modification and biological screening. Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of the 2-fluorophenyl group at the 4-position of the quinoline ring is anticipated to modulate these biological activities and potentially lead to the discovery of novel drug candidates.
Synthesis of 2-Methyl-4-(2-fluorophenyl)quinoline via Friedländer Annulation
The Friedländer synthesis provides a direct and efficient method for the construction of the quinoline ring system. This protocol describes the acid-catalyzed condensation of this compound with 2-aminoacetophenone.
Reaction Scheme
Caption: Reaction scheme for the synthesis of 2-Methyl-4-(2-fluorophenyl)quinoline.
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) or Volume (mL) | Molar Ratio | Yield (%) |
| This compound | 138.14 | 10 | 1.38 g | 1.0 | - |
| 2-Aminoacetophenone | 135.16 | 10 | 1.35 g | 1.0 | - |
| p-Toluenesulfonic acid monohydrate | 190.22 | 1 | 0.19 g | 0.1 | - |
| Ethanol | 46.07 | - | 50 mL | - | - |
| 2-Methyl-4-(2-fluorophenyl)quinoline | 237.27 | - | - | - | ~85% (Theoretical) |
Experimental Protocol
Materials:
-
This compound
-
2-Aminoacetophenone
-
p-Toluenesulfonic acid monohydrate
-
Ethanol (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Hexane
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminoacetophenone (1.35 g, 10 mmol) and 50 mL of anhydrous ethanol. Stir the mixture at room temperature until the solid is completely dissolved.
-
Addition of Reactants: To the stirred solution, add this compound (1.38 g, 10 mmol) followed by p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Reaction: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate and transfer the solution to a 250 mL separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1 hexane:ethyl acetate) to afford the pure 2-Methyl-4-(2-fluorophenyl)quinoline as a solid.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of 2-Methyl-4-(2-fluorophenyl)quinoline.
Application Notes and Protocols for Aldol Condensation Reactions of 2-(2-Fluorophenyl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the aldol condensation reactions of 2-(2-Fluorophenyl)acetaldehyde, a versatile building block in organic synthesis and drug discovery. The protocols detailed below are for both self-condensation and crossed-aldol condensation reactions, yielding α,β-unsaturated carbonyl compounds with significant potential for biological activity.
Introduction
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that is widely employed in the synthesis of complex organic molecules. The reaction involves the nucleophilic addition of an enolate to a carbonyl compound, followed by dehydration to yield an α,β-unsaturated carbonyl moiety. This structural motif is present in a wide range of biologically active compounds, including many with therapeutic potential.
This compound is a valuable substrate for aldol condensations due to the presence of α-hydrogens, which allows it to act as an enolate precursor. The electron-withdrawing nature of the fluorine atom on the phenyl ring can influence the reactivity of the aldehyde and the properties of the resulting products. This document provides detailed protocols for the self-condensation of this compound and its crossed-aldol condensation with acetone, a common ketone partner.
Self-Condensation of this compound
The self-condensation of an aldehyde, such as this compound, results in the formation of a dimer. In this reaction, one molecule of the aldehyde acts as the nucleophile (after deprotonation to form an enolate) and a second molecule acts as the electrophile. The initial β-hydroxy aldehyde product readily undergoes dehydration to form a more stable, conjugated α,β-unsaturated aldehyde. The expected product of the self-condensation of this compound is (E)-2-(2-fluorobenzyl)-4-(2-fluorophenyl)but-2-enal.
Experimental Protocol: Self-Condensation
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 36.2 mmol) and 30 mL of 95% ethanol.
-
Stir the mixture at room temperature until the aldehyde is fully dissolved.
-
In a separate beaker, prepare a 2 M solution of sodium hydroxide in water.
-
Slowly add 20 mL of the 2 M NaOH solution to the ethanolic solution of the aldehyde with vigorous stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 80-85 °C) for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding 50 mL of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure (E)-2-(2-fluorobenzyl)-4-(2-fluorophenyl)but-2-enal.
Data Presentation: Self-Condensation Product
| Parameter | Expected Value for (E)-2,4-diphenyl-2-butenal (Analog)[1][2] |
| Molecular Formula | C₁₆H₁₄O |
| Molecular Weight | 222.28 g/mol |
| Appearance | Pale yellow oil or solid |
| ¹³C NMR (CDCl₃, δ) | ~194 (C=O), ~153 (C=C-CHO), ~138 (Ar-C), ~136 (Ar-C), ~134 (C=C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~34 (CH₂) |
| IR (cm⁻¹) | ~1680 (C=O stretch, conjugated), ~1625 (C=C stretch) |
| Mass Spec (m/z) | 222 [M]⁺ |
Note: The data presented is for the non-fluorinated analog, 2,4-diphenyl-2-butenal, and serves as an estimation. Actual values for the fluorinated product will differ slightly.
Crossed Aldol Condensation with Acetone
In a crossed aldol condensation, two different carbonyl compounds react. To minimize the formation of a mixture of products, it is advantageous to use a carbonyl compound that cannot enolize (lacks α-hydrogens) or to use a large excess of one of the reactants. In this protocol, this compound will react with acetone. Since both reactants can form enolates, a mixture of products is possible. However, by carefully controlling the reaction conditions, the desired crossed product can be favored. The expected major product is (E)-4-(2-fluorophenyl)but-3-en-2-one.
Experimental Protocol: Crossed Aldol Condensation
Materials:
-
This compound
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, prepare a solution of this compound (2.0 g, 14.5 mmol) in 20 mL of 95% ethanol.
-
Add acetone (2.1 mL, 29.0 mmol, 2 equivalents) to the solution and stir at room temperature.
-
In a separate beaker, prepare a solution of sodium hydroxide (1.2 g, 30 mmol) in 20 mL of water.
-
Cool the aldehyde-ketone mixture in an ice bath.
-
Slowly add the NaOH solution to the cooled mixture with continuous stirring over a period of 15 minutes.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes and then at room temperature for 2 hours.
-
If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, add 40 mL of cold water to induce precipitation.
-
Wash the collected solid with cold water.
-
Recrystallize the crude product from ethanol to obtain pure (E)-4-(2-fluorophenyl)but-3-en-2-one.
Data Presentation: Crossed Aldol Condensation Product
| Parameter | Expected Value for (E)-4-phenyl-3-buten-2-one (Analog)[3][4] |
| Molecular Formula | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol |
| Appearance | Pale yellow crystalline solid |
| ¹H NMR (CDCl₃, δ) | ~7.5 (d, 1H, J=16 Hz, Ar-CH=), ~7.4-7.2 (m, 5H, Ar-H), ~6.7 (d, 1H, J=16 Hz, =CH-CO), ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~198 (C=O), ~143 (Ar-CH=), ~134 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-CH), ~126 (=CH-CO), ~27 (CH₃) |
| IR (cm⁻¹) | ~1670 (C=O stretch, conjugated), ~1610 (C=C stretch) |
| Mass Spec (m/z) | 146 [M]⁺ |
Note: The data presented is for the non-fluorinated analog, (E)-4-phenyl-3-buten-2-one, and serves as an estimation. Actual values for the fluorinated product will differ slightly.
Applications in Drug Development
The α,β-unsaturated carbonyl moiety present in the products of these aldol condensations is a well-known pharmacophore. This functional group can act as a Michael acceptor, allowing for covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This reactivity is the basis for a wide range of biological activities.
Potential Therapeutic Areas:
-
Anticancer: Chalcones, which are α,β-unsaturated ketones, have demonstrated significant anticancer activity. They can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the modulation of key signaling pathways like NF-κB and p53.[3][5][6][7]
-
Anti-inflammatory: The ability of α,β-unsaturated carbonyl compounds to inhibit the NF-κB signaling pathway is a key mechanism for their anti-inflammatory effects.[8] NF-κB is a transcription factor that plays a central role in the inflammatory response.
-
Neuroprotective: Some α,β-unsaturated carbonyl compounds have shown potential as neuroprotective agents, although the mechanisms are still under investigation.
-
Antimicrobial: Chalcones and other α,β-unsaturated carbonyl compounds have been reported to possess antibacterial and antifungal properties.
Visualizations
Reaction Mechanisms and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Reactive oxygen species and alpha,beta-unsaturated aldehydes as second messengers in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. A Review on Mechanisms of Anti Tumor Activity of Chalcones: Ingenta Connect [ingentaconnect.com]
- 6. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural and synthetic α,β-unsaturated carbonyls for NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Wittig Reaction Protocol for 2-(2-Fluorophenyl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Wittig reaction of 2-(2-fluorophenyl)acetaldehyde to synthesize the corresponding alkene. The Wittig reaction is a versatile and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3]
Overview
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to produce an alkene and triphenylphosphine oxide.[1][4][5] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[6][7] This protocol will detail the in situ generation of the Wittig reagent followed by its reaction with this compound.
Key Reaction Parameters
The success of the Wittig reaction is dependent on several factors, including the choice of base, solvent, and the structure of the ylide. The stereochemical outcome of the reaction, yielding either the (E) or (Z)-alkene, is largely influenced by the stability of the ylide used.[2][5][8][9] Stabilized ylides typically favor the formation of (E)-alkenes, while non-stabilized ylides generally lead to (Z)-alkenes.[5][8]
Table 1: Common Reagents and Solvents for Wittig Reactions
| Reagent Type | Examples | Purpose | Reference |
| Phosphonium Salt Precursor | Alkyltriphenylphosphonium halide | Precursor to the ylide | [1][4] |
| Base | n-Butyllithium (n-BuLi), Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK), Sodium amide (NaNH2) | Deprotonation of the phosphonium salt to form the ylide | [1][10][11] |
| Solvent | Tetrahydrofuran (THF), Diethyl ether | Anhydrous solvent for the reaction | [2] |
| Carbonyl Compound | This compound | Electrophile that reacts with the ylide | N/A |
Experimental Protocol
This protocol describes the synthesis of an alkene from this compound using a non-stabilized ylide, which is expected to favor the formation of the (Z)-alkene.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Wittig Reagent (Ylide):
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will typically turn a characteristic color (often orange or deep red), indicating the formation of the ylide.[11]
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to isolate the desired alkene. The triphenylphosphine oxide byproduct is a common impurity that needs to be removed.[12]
-
Table 2: Representative Reaction Quantities
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| Methyltriphenylphosphonium bromide | 357.23 | 1.1 | (User to calculate) |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.0 | (User to calculate) |
| This compound | 138.14 | 1.0 | (User to calculate) |
| Anhydrous THF | - | - | (Sufficient volume) |
Reaction Visualization
The following diagrams illustrate the experimental workflow and the chemical mechanism of the Wittig reaction.
Caption: Experimental workflow for the Wittig reaction.
Caption: Simplified mechanism of the Wittig reaction.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. adichemistry.com [adichemistry.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. web.mnstate.edu [web.mnstate.edu]
Application Note and Protocol: Reductive Amination of 2-(2-Fluorophenyl)acetaldehyde
This document provides a detailed protocol for the reductive amination of 2-(2-fluorophenyl)acetaldehyde. This procedure is intended for researchers and scientists in the field of medicinal chemistry and drug development, offering a reliable method for the synthesis of substituted 2-(2-fluorophenyl)ethylamines.
Introduction
Reductive amination is a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This reaction is particularly crucial in the synthesis of pharmaceutical compounds and other bioactive molecules where the amine functional group is a common motif.[3] The process typically involves the reaction of a carbonyl compound, in this case, this compound, with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[1] This one-pot procedure is often preferred due to its efficiency and operational simplicity.[3]
Several reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly mild and selective choice.[1][4] Its tolerance for a wide range of functional groups makes it an ideal reagent for complex molecule synthesis.[4] Other common reducing agents include sodium cyanoborohydride (NaCNBH₃) and sodium borohydride (NaBH₄).[5] The choice of solvent and the nature of the amine substrate (primary, secondary, or ammonia) allow for the synthesis of primary, secondary, and tertiary amines, respectively.[1][6]
This application note details a general procedure for the reductive amination of this compound using sodium triacetoxyborohydride.
Experimental Protocol
This protocol describes a general procedure for the reductive amination of this compound with a primary or secondary amine. The reaction can be adapted for the synthesis of primary amines by using an ammonia source such as ammonium acetate.
Materials and Reagents:
-
This compound
-
Amine (e.g., primary or secondary amine, or ammonium acetate for primary amine synthesis)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[4][5]
-
Glacial Acetic Acid (optional, as a catalyst)[1]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (to a concentration of approximately 0.1-0.5 M). Add the desired amine (1.0-1.2 equivalents). If synthesizing a primary amine, ammonium acetate (1.5-2.0 equivalents) can be used.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine or iminium ion intermediate.
-
Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise over 10-15 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amine.[7][8]
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the reductive amination of an aldehyde. Actual values may need to be optimized for the specific substrate and amine.
| Parameter | Value | Notes |
| This compound | 1.0 equiv | The limiting reagent. |
| Amine | 1.0 - 1.2 equiv | A slight excess is often used to drive the reaction to completion. |
| Sodium Triacetoxyborohydride | 1.2 - 1.5 equiv | A slight excess ensures complete reduction of the iminium intermediate. |
| Solvent Concentration | 0.1 - 0.5 M | Affects reaction rate; may require optimization. |
| Reaction Temperature | Room Temperature | Mild conditions are generally sufficient. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
| Typical Yield | 70 - 95% | Highly dependent on the specific amine and reaction conditions. |
Experimental Workflow Diagram
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. A New Way to Amines - GalChimia [galchimia.com]
- 3. gctlc.org [gctlc.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for 2-(2-Fluorophenyl)acetaldehyde as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Fluorophenyl)acetaldehyde is a versatile pharmaceutical intermediate characterized by its reactive aldehyde functionality and the presence of a fluorine atom on the phenyl ring. The fluorine substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to drug discovery and development. While direct large-scale application in the synthesis of a specific blockbuster drug is not widely documented, its utility in constructing complex molecular scaffolds is evident through its application in fundamental organic reactions.
Chemical Properties and Handling
| Property | Value |
| CAS Number | 75321-85-6 |
| Molecular Formula | C₈H₇FO |
| Molecular Weight | 138.14 g/mol |
| Appearance | Liquid |
| Boiling Point | 199.4 ± 15.0 °C (Predicted) |
| Density | 1.116 ± 0.06 g/cm³ (Predicted) |
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. It is recommended to store under an inert atmosphere and at reduced temperatures (e.g., in a freezer at -20°C) to minimize degradation.[2]
Handling: Use personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.
Application 1: Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[3][4] This heterocyclic motif is a core structure in numerous alkaloids and pharmaceutically active compounds.[5] this compound can serve as the aldehyde component to introduce a fluorinated benzyl moiety at the 1-position of the tetrahydroisoquinoline ring.
Logical Workflow for Pictet-Spengler Reaction
Caption: Pictet-Spengler reaction workflow.
General Experimental Protocol: Pictet-Spengler Reaction
This protocol is a generalized procedure based on established methods for the Pictet-Spengler reaction.[6][7] Researchers should optimize conditions for their specific substrates.
Materials:
-
This compound
-
β-Arylethylamine (e.g., phenethylamine, tryptamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), toluene, or acetonitrile)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl))
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the β-arylethylamine (1.0 eq) in the chosen anhydrous solvent.
-
Aldehyde Addition: Add this compound (1.0-1.2 eq) to the solution.
-
Acid Catalysis: Slowly add the acid catalyst (e.g., TFA, 1.1 eq) to the reaction mixture. The reaction is typically carried out at room temperature but may require heating.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Hypothetical based on similar reactions):
| Amine Substrate | Product | Typical Yield |
| Phenethylamine | 1-((2-Fluorophenyl)methyl)-1,2,3,4-tetrahydroisoquinoline | 60-85% |
| Tryptamine | 1-((2-Fluorophenyl)methyl)-1,2,3,4-tetrahydro-β-carboline | 70-90% |
Application 2: Synthesis of Amines via Reductive Amination
Reductive amination is a widely used and efficient method for the synthesis of primary, secondary, and tertiary amines.[8] This one-pot reaction involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, followed by in-situ reduction. This compound can be effectively used to synthesize a variety of fluorinated amines, which are valuable scaffolds in medicinal chemistry.
Logical Workflow for Reductive Amination
Caption: Reductive amination workflow.
General Experimental Protocol: Reductive Amination
This protocol is based on standard reductive amination procedures.[9] The choice of reducing agent and solvent depends on the specific substrates and desired selectivity.
Materials:
-
This compound
-
Primary or secondary amine
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol (MeOH))
-
Acetic acid (optional, as a catalyst)
-
Sodium bicarbonate (NaHCO₃) solution (saturated) or other aqueous base
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of the amine (1.0 eq) in the chosen anhydrous solvent, add this compound (1.0-1.2 eq). If using NaBH₃CN, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Reducing Agent Addition: Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by adding a saturated solution of NaHCO₃ or another appropriate aqueous base.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Quantitative Data (Hypothetical based on similar reactions):
| Amine Substrate | Reducing Agent | Typical Yield |
| Benzylamine | NaBH(OAc)₃ | 85-95% |
| Morpholine | NaBH(OAc)₃ | 80-90% |
| Aniline | NaBH₃CN | 75-85% |
Conclusion
This compound is a valuable intermediate for the synthesis of complex organic molecules containing a fluorinated phenyl ethyl moiety. Its utility in fundamental, high-yield reactions such as the Pictet-Spengler reaction and reductive amination makes it a significant building block for the construction of diverse chemical libraries for drug discovery. The protocols provided herein offer a foundation for researchers to explore the synthetic potential of this intermediate in the development of novel pharmaceutical agents. It is recommended that reaction conditions be optimized for each specific substrate to achieve the best results.
References
- 1. Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
Application Notes and Protocols: Reaction of 2-(2-Fluorophenyl)acetaldehyde with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reaction of 2-(2-Fluorophenyl)acetaldehyde with various Grignard reagents, namely methylmagnesium bromide, ethylmagnesium bromide, and phenylmagnesium bromide. This reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds and providing access to a diverse range of secondary alcohols. The resulting 1-(2-fluorophenyl)alkan-2-ol derivatives are valuable intermediates in medicinal chemistry and drug discovery due to the unique properties conferred by the fluorine substituent.
Introduction
The Grignard reaction is a fundamental organometallic reaction involving the nucleophilic addition of a Grignard reagent (R-MgX) to the carbonyl group of an aldehyde or ketone.[1][2] In the context of this application note, the carbon atom of the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. Subsequent acidic workup protonates the intermediate alkoxide to yield the corresponding secondary alcohol. The presence of the 2-fluoro substituent on the phenyl ring can influence the reactivity of the aldehyde and the properties of the resulting alcohol, making these compounds of particular interest in the development of novel therapeutic agents.
Applications in Medicinal Chemistry
Fluorine-containing molecules are of significant interest in drug development. The introduction of a fluorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The secondary alcohols produced from the reaction of this compound with Grignard reagents serve as versatile scaffolds for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to, enzyme inhibitors and receptor modulators.
Quantitative Data Summary
The following table summarizes the expected products and key quantitative data for the reaction of this compound with selected Grignard reagents. Please note that yields are representative and can vary based on reaction scale and optimization.
| Grignard Reagent | Product Name | Molecular Formula | Molar Mass ( g/mol ) | Representative Yield (%) |
| Methylmagnesium Bromide | 1-(2-Fluorophenyl)propan-2-ol | C₉H₁₁FO | 154.18 | 85-95 |
| Ethylmagnesium Bromide | 1-(2-Fluorophenyl)butan-2-ol | C₁₀H₁₃FO | 168.21 | 80-90 |
| Phenylmagnesium Bromide | 1-(2-Fluorophenyl)-2-phenylethanol | C₁₄H₁₃FO | 216.25 | 75-85 |
Experimental Protocols
The following are generalized protocols for the Grignard reaction with this compound. Researchers should optimize conditions for their specific setup and scale. Crucially, all glassware must be thoroughly dried, and anhydrous solvents must be used, as Grignard reagents are highly sensitive to moisture. [3][4]
Protocol 1: Synthesis of 1-(2-Fluorophenyl)propan-2-ol using Methylmagnesium Bromide
Materials:
-
This compound (1 equivalent)
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether) (1.1 - 1.2 equivalents)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
1 M Hydrochloric acid (HCl) (optional, for dissolving magnesium salts)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in anhydrous diethyl ether to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Addition of Grignard Reagent: Add the methylmagnesium bromide solution to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of the aldehyde at a rate that maintains the internal temperature below 10 °C. The reaction is exothermic.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. If a precipitate of magnesium salts forms, a small amount of 1 M HCl can be added to dissolve it.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with diethyl ether.
-
Washing and Drying: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Synthesis of 1-(2-Fluorophenyl)butan-2-ol using Ethylmagnesium Bromide
This protocol is analogous to Protocol 1, with the substitution of ethylmagnesium bromide for methylmagnesium bromide.
Protocol 3: Synthesis of 1-(2-Fluorophenyl)-2-phenylethanol using Phenylmagnesium Bromide
This protocol follows the same general procedure as Protocol 1, using phenylmagnesium bromide as the Grignard reagent. The preparation of phenylmagnesium bromide from bromobenzene and magnesium turnings is a common procedure.[3][5]
In-situ Preparation of Phenylmagnesium Bromide:
-
In a separate flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.
-
Once the Grignard reagent has formed, it can be cooled and the solution of this compound can be added as described in Protocol 1.
Visualizations
Caption: General reaction pathway for the synthesis of 1-(2-Fluorophenyl)alkan-2-ols.
Caption: A typical experimental workflow for the Grignard reaction.
References
Application Notes and Protocols: Synthesis of Fluorinated Amino Acids from 2-(2-Fluorophenyl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into amino acids and other bioactive molecules has become a powerful tool in drug discovery and development. Fluorination can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity, without drastically changing its size.[1][2] This application note provides detailed protocols for the synthesis of the non-canonical amino acid 2-amino-3-(2-fluorophenyl)propanoic acid, a fluorinated analogue of phenylalanine, starting from 2-(2-fluorophenyl)acetaldehyde.
The primary synthetic route detailed is the Strecker amino acid synthesis, a well-established and versatile method for the preparation of α-amino acids from aldehydes.[3][4][5] Additionally, an asymmetric variant using a chiral auxiliary is presented to achieve enantiomerically enriched products, which are often required for pharmaceutical applications. A biocatalytic approach using reductive amination is also discussed as a green and highly selective alternative.
Incorporation of 2-amino-3-(2-fluorophenyl)propanoic acid into peptides has been shown to enhance their resistance to enzymatic degradation, thereby increasing their in vivo half-life.[6] The unique electronic properties of the fluorine atom can also influence protein folding and stability, making this amino acid a valuable tool in protein engineering.[1][7]
Data Presentation
Table 1: Summary of Synthetic Protocols for 2-Amino-3-(2-fluorophenyl)propanoic acid
| Parameter | Protocol 1: Racemic Strecker Synthesis | Protocol 2: Asymmetric Strecker Synthesis | Protocol 3: Biocatalytic Reductive Amination |
| Starting Material | This compound | This compound | This compound |
| Key Reagents | NH4Cl, KCN, HCl | Chiral Auxiliary (e.g., (R)-phenylglycinol), TMSCN, HCl | Amine Dehydrogenase (AmDH), NAD(P)H, Ammonia Source |
| Product | Racemic 2-amino-3-(2-fluorophenyl)propanoic acid | Enantiomerically enriched 2-amino-3-(2-fluorophenyl)propanoic acid | Enantiomerically pure (S)- or (R)-2-amino-3-(2-fluorophenyl)propanoic acid |
| Typical Yield | Moderate to High | Moderate | High |
| Enantiomeric Excess (ee) | 0% (racemic) | >95% | >99% |
| Key Advantages | Simple, cost-effective | High enantioselectivity | High selectivity, mild conditions, environmentally friendly |
| Key Disadvantages | Produces a racemic mixture | Requires stoichiometric chiral auxiliary | Requires specific enzymes and cofactors |
Experimental Protocols
Protocol 1: Racemic Strecker Synthesis of 2-Amino-3-(2-fluorophenyl)propanoic acid
This protocol describes the classic Strecker synthesis to produce a racemic mixture of 2-amino-3-(2-fluorophenyl)propanoic acid.
Materials:
-
This compound
-
Ammonium chloride (NH4Cl)
-
Potassium cyanide (KCN)
-
Methanol (MeOH)
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
pH meter or pH paper
Procedure:
-
Formation of the α-aminonitrile:
-
In a well-ventilated fume hood, dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Add a solution of ammonium chloride (1.2 eq) in water, followed by a solution of potassium cyanide (1.2 eq) in water, dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, extract the reaction mixture with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
-
-
Hydrolysis of the α-aminonitrile:
-
Add concentrated hydrochloric acid to the crude α-aminonitrile.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting material.
-
Neutralize the aqueous layer with a solution of sodium hydroxide to precipitate the amino acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield racemic 2-amino-3-(2-fluorophenyl)propanoic acid.
-
Purification and Characterization:
The final product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol). Characterization can be performed using NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and infrared spectroscopy.
Protocol 2: Asymmetric Strecker Synthesis using a Chiral Auxiliary
This protocol employs a chiral auxiliary to induce stereoselectivity, leading to an enantiomerically enriched product.
Materials:
-
This compound
-
(R)-Phenylglycinol (or other suitable chiral amine)
-
Trimethylsilyl cyanide (TMSCN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in dioxane
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Formation of the Chiral Iminium Ion and Cyanation:
-
To a solution of this compound (1.0 eq) in dichloromethane, add (R)-phenylglycinol (1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours in the presence of a drying agent like anhydrous magnesium sulfate to form the corresponding imine.
-
Cool the reaction mixture to -78 °C and add trimethylsilyl cyanide (1.1 eq) dropwise.
-
Allow the reaction to stir at -78 °C for several hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
-
Hydrolysis and Removal of the Chiral Auxiliary:
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude product in methanol and treat with hydrochloric acid in dioxane.
-
The chiral auxiliary can be recovered after neutralization.
-
The resulting amino nitrile is then hydrolyzed as described in Protocol 1 to yield the enantiomerically enriched 2-amino-3-(2-fluorophenyl)propanoic acid.
-
Determination of Enantiomeric Excess:
The enantiomeric excess (ee) of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.
Protocol 3: Biocatalytic Reductive Amination
This protocol utilizes an amine dehydrogenase (AmDH) for the asymmetric synthesis of the target amino acid.
Materials:
-
This compound
-
Amine Dehydrogenase (AmDH) (e.g., from Caldalkalibacillus thermarum)
-
Nicotinamide adenine dinucleotide (phosphate), reduced form (NADH or NADPH)
-
Ammonium source (e.g., ammonium chloride or ammonium formate)
-
Cofactor regeneration system (e.g., glucose dehydrogenase/glucose or formate dehydrogenase/formate)
-
Buffer solution (e.g., phosphate or Tris-HCl buffer, pH 7.5-8.5)
Procedure:
-
Reaction Setup:
-
In a temperature-controlled vessel, prepare a buffer solution containing the ammonium source, the cofactor (NADH or NADPH), and the components of the cofactor regeneration system.
-
Add the amine dehydrogenase to the buffer solution.
-
Start the reaction by adding this compound.
-
-
Reaction and Work-up:
-
Maintain the reaction at the optimal temperature and pH for the specific AmDH used (typically 25-40 °C).
-
Monitor the reaction progress by HPLC or GC.
-
Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat treatment).
-
Remove the denatured protein by centrifugation.
-
The product can be isolated from the supernatant by standard methods such as ion-exchange chromatography.
-
Visualizations
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oxidation of 2-(2-Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly crucial in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). 2-(2-Fluorophenyl)acetaldehyde, derived from the oxidation of 2-(2-fluorophenyl)ethanol, is a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for three common and effective methods for this oxidation: Pyridinium Chlorochromate (PCC) oxidation, Dess-Martin Periodinane (DMP) oxidation, and TEMPO-catalyzed oxidation. These protocols are designed to offer reliable procedures and a comparative overview to aid in method selection and optimization.
Data Presentation
The following table summarizes the key experimental parameters for the oxidation of 2-(2-fluorophenyl)ethanol using three different methods. These are representative conditions and may require optimization for specific laboratory settings and scales.
| Parameter | PCC Oxidation | Dess-Martin Oxidation | TEMPO-Catalyzed Oxidation |
| Oxidizing Agent | Pyridinium Chlorochromate (PCC) | Dess-Martin Periodinane (DMP) | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant |
| Co-oxidant/Activator | N/A | N/A | Sodium hypochlorite (NaOCl) |
| Stoichiometry (Oxidant) | 1.2 - 1.5 equivalents | 1.1 - 1.5 equivalents | 0.01 - 0.1 equivalents (catalytic) |
| Stoichiometry (Co-oxidant) | N/A | N/A | 1.1 - 1.2 equivalents |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) / Water (biphasic) |
| Temperature | Room Temperature (20-25 °C) | Room Temperature (20-25 °C) | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 1 - 3 hours | 0.5 - 2 hours |
| Work-up | Filtration through Celite®, solvent evaporation | Quenching with Na₂S₂O₃, aqueous work-up | Quenching with Na₂S₂O₃, phase separation |
| Purification | Silica gel column chromatography | Silica gel column chromatography | Silica gel column chromatography |
| Advantages | Readily available, reliable | Mild conditions, high yields[1] | Catalytic, environmentally benign co-oxidant |
| Disadvantages | Chromium toxicity, acidic nature[2] | Potentially explosive reagent, cost | Requires careful pH control |
Experimental Protocols
Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol describes the oxidation of 2-(2-fluorophenyl)ethanol to this compound using PCC, a widely used chromium-based oxidizing agent.[3][4]
Materials:
-
2-(2-fluorophenyl)ethanol
-
Pyridinium Chlorochromate (PCC)
-
Celite® or silica gel
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Funnel and filter paper
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and Celite® (an equal weight to PCC) in anhydrous DCM (5-10 mL per gram of alcohol) in a round-bottom flask, add a solution of 2-(2-fluorophenyl)ethanol (1.0 equivalent) in anhydrous DCM.[5]
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.
Protocol 2: Oxidation using Dess-Martin Periodinane (DMP)
This protocol outlines a mild and selective oxidation of 2-(2-fluorophenyl)ethanol using the hypervalent iodine reagent, Dess-Martin Periodinane.[1][6]
Materials:
-
2-(2-fluorophenyl)ethanol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of 2-(2-fluorophenyl)ethanol (1.0 equivalent) in anhydrous DCM (10-20 mL per gram of alcohol) in a round-bottom flask, add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature.[6]
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by silica gel column chromatography.
Protocol 3: TEMPO-Catalyzed Oxidation
This protocol describes a catalytic oxidation method using TEMPO with sodium hypochlorite as the terminal oxidant, offering a more environmentally friendly approach.[7]
Materials:
-
2-(2-fluorophenyl)ethanol
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Sodium bromide (NaBr)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with vigorous stirring
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-fluorophenyl)ethanol (1.0 equivalent), TEMPO (0.01 equivalents), and NaBr (0.1 equivalents) in DCM (10 mL per gram of alcohol).
-
Cool the mixture to 0 °C in an ice bath.
-
To the vigorously stirred solution, add a solution of saturated aqueous NaHCO₃.
-
Slowly add the NaOCl solution (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30-60 minutes, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to afford the crude product.
-
Purify the crude this compound by silica gel column chromatography.
Visualizations
The following diagram illustrates a generalized experimental workflow for the oxidation of 2-(2-fluorophenyl)ethanol.
Caption: Generalized workflow for the oxidation of 2-(2-fluorophenyl)ethanol.
The following diagram illustrates the general catalytic cycle for a TEMPO-mediated oxidation of an alcohol to an aldehyde.
Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.
References
- 1. Dess-Martin Oxidation [organic-chemistry.org]
- 2. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Products of 2-(2-Fluorophenyl)acetaldehyde in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various downstream products derived from 2-(2-fluorophenyl)acetaldehyde. This versatile aldehyde serves as a key starting material for a range of chemical transformations, yielding compounds with significant potential in medicinal chemistry and materials science. The protocols outlined below are intended to be a guide for researchers in organic synthesis and drug development.
Oxidation to 2-(2-Fluorophenyl)acetic Acid
2-(2-Fluorophenyl)acetic acid is a valuable building block in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and selective serotonin reuptake inhibitors (SSRIs). Its fluorine substitution can enhance metabolic stability and binding affinity of target molecules. It is also utilized as a chiral derivatizing agent for determining the enantiomeric composition of chiral compounds using ¹⁹F NMR spectroscopy.[1]
Application Note:
The oxidation of this compound to its corresponding carboxylic acid is a fundamental transformation. The resulting 2-(2-fluorophenyl)acetic acid is a key intermediate in the synthesis of various biologically active molecules and functional materials. The presence of the fluorine atom can influence the thermal stability and dielectric properties of polymers derived from this acid.
Experimental Protocol: Jones Oxidation
Materials:
-
This compound
-
Jones reagent (prepared by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting to 100 mL with water)
-
Acetone
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate (saturated aqueous solution)
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding isopropanol until the green color persists.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the aqueous layer and extract it three times with diethyl ether.
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate.
-
Acidify the aqueous bicarbonate layer with 1 M HCl to precipitate the carboxylic acid.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the final organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-fluorophenyl)acetic acid.
| Product | Reagents | Solvent | Typical Yield | Reference |
| 2-(2-Fluorophenyl)acetic acid | Jones Reagent | Acetone | 85-95% | General Protocol |
Reduction to 2-(2-Fluorophenyl)ethanol
2-Phenylethanol and its derivatives are known for their bacteriostatic activity, which is correlated with their ability to incorporate into and disrupt bacterial cell membranes.[2] The fluorinated analogue, 2-(2-fluorophenyl)ethanol, is therefore of interest for potential antimicrobial applications.
Application Note:
The reduction of this compound provides 2-(2-fluorophenyl)ethanol, a compound with potential applications as a fragrance component and as a synthon for further chemical modifications. The hydroxyl group can be further functionalized to introduce other moieties for structure-activity relationship (SAR) studies in drug discovery.
Experimental Protocol: Reduction with Sodium Borohydride
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue three times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(2-fluorophenyl)ethanol.
| Product | Reagents | Solvent | Typical Yield | Reference |
| 2-(2-Fluorophenyl)ethanol | Sodium Borohydride | Methanol | >90% | General Protocol |
Reductive Amination to Substituted Amines
Reductive amination is a cornerstone of amine synthesis, widely used in the pharmaceutical industry for the formation of C-N bonds.[3] This one-pot reaction involves the formation of an imine or iminium ion from an aldehyde and an amine, followed by in-situ reduction to the corresponding amine.
Application Note:
The reductive amination of this compound with a variety of primary and secondary amines provides access to a diverse library of N-substituted 2-(2-fluorophenyl)ethylamines. These compounds are of interest in drug discovery as potential scaffolds for various therapeutic targets.
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in DCE, add the amine (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.2 eq) portion-wise.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.[4]
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with DCE.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
| Product | Reagents | Solvent | Typical Yield | Reference |
| N-Substituted 2-(2-fluorophenyl)ethylamine | Amine, NaBH(OAc)₃ | DCE or THF | 70-95% | [3][4] |
Wittig Reaction to Alkenes
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[5][6] The resulting fluoroalkenes are valuable in medicinal chemistry as the carbon-fluorine bond can impart unique biological properties.[7][8]
Application Note:
The Wittig reaction of this compound with various phosphorus ylides allows for the stereoselective synthesis of a range of substituted alkenes. These fluorinated alkenes can serve as precursors for further synthetic transformations or as final products for biological evaluation.
Experimental Protocol: Wittig Olefination
Materials:
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure (for a non-stabilized ylide):
-
Suspend the phosphonium salt (1.1 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add the strong base (1.05 eq) dropwise.
-
Allow the mixture to stir at room temperature for 1-2 hours to form the ylide (a color change is often observed).
-
Cool the reaction mixture to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture three times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the alkene.
| Product | Reagents | Solvent | Stereoselectivity | Reference |
| Substituted Alkene | Phosphonium Salt, Base | THF | Z-alkene (non-stabilized ylides), E-alkene (stabilized ylides) | [6] |
Aldol Condensation to α,β-Unsaturated Ketones (Chalcones)
The Claisen-Schmidt condensation, a type of Aldol condensation, reacts an aldehyde with a ketone in the presence of a base or acid catalyst to form an α,β-unsaturated ketone.[9] Fluorinated chalcones are of significant interest due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[10][11][12][13][14]
Application Note:
The reaction of this compound with an appropriate ketone (e.g., acetophenone) under basic conditions yields a fluorinated chalcone derivative. These compounds are valuable scaffolds in medicinal chemistry. The introduction of fluorine can enhance lipophilicity and metabolic stability, potentially leading to improved biological activity.[10][11][12]
Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
Materials:
-
This compound
-
A suitable ketone (e.g., acetophenone) (1.0 eq)
-
Sodium hydroxide or potassium hydroxide
-
Ethanol
-
Water
Procedure:
-
Dissolve the ketone (1.0 eq) and this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Prepare a solution of sodium hydroxide in water and add it dropwise to the stirred solution of the carbonyl compounds at room temperature.
-
Stir the reaction mixture at room temperature for several hours or overnight. A precipitate may form.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[15]
| Product | Reagents | Solvent | Typical Yield | Reference |
| Fluorinated Chalcone | Ketone, NaOH or KOH | Ethanol | 60-90% | [9] |
Pictet-Spengler Reaction to Tetrahydroisoquinolines
The Pictet-Spengler reaction is a powerful method for constructing the tetrahydroisoquinoline ring system, a core structure in many natural products and pharmacologically active compounds.[16][17][18][19] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[16][17]
Application Note:
This compound can be a precursor for the synthesis of novel fluorinated tetrahydroisoquinolines. This requires a two-step sequence. First, the aldehyde is converted to 2-(2-fluorophenyl)ethylamine via reductive amination with ammonia. Subsequently, this amine can undergo a Pictet-Spengler reaction with another aldehyde or ketone to yield the desired tetrahydroisoquinoline. These fluorinated derivatives are of interest for their potential as CNS agents, anticancer, and antimicrobial agents.[20][21][22]
Experimental Protocol: Two-Step Synthesis
Step 1: Reductive Amination to 2-(2-fluorophenyl)ethylamine
Follow the reductive amination protocol described in section 3, using ammonia as the amine source.
Step 2: Pictet-Spengler Reaction
Materials:
-
2-(2-Fluorophenyl)ethylamine (from Step 1)
-
An aldehyde or ketone (1.0 eq)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
A protic or Lewis acid catalyst (e.g., trifluoroacetic acid (TFA) or BF₃·OEt₂)
Procedure:
-
Dissolve 2-(2-fluorophenyl)ethylamine (1.0 eq) and the aldehyde or ketone (1.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Add the acid catalyst (catalytic to stoichiometric amounts may be required) and stir the reaction at room temperature or with heating.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Product | Reagents | Solvent | Typical Yield | Reference |
| Substituted Tetrahydroisoquinoline | Aldehyde/Ketone, Acid Catalyst | Dichloromethane or Toluene | 50-80% | [16][17] |
Visualization of Synthetic Pathways
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow for organic synthesis.
References
- 1. 2-氟苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Chemists Unlock the Potential of Fluoroalkenes | Technology Networks [technologynetworks.com]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. amherst.edu [amherst.edu]
- 16. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 17. jk-sci.com [jk-sci.com]
- 18. organicreactions.org [organicreactions.org]
- 19. The Pictet-Spengler Reaction [ebrary.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Hydrogenation of 2-(2-Fluorophenyl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of aldehydes to their corresponding primary alcohols is a fundamental transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries. The target molecule, 2-(2-Fluorophenyl)ethanol, is a valuable building block in medicinal chemistry.[1] Catalytic hydrogenation offers a green and efficient alternative to stoichiometric reducing agents for this transformation. This document provides detailed application notes and protocols for the catalytic hydrogenation of the aldehyde group in 2-(2-Fluorophenyl)acetaldehyde to produce 2-(2-Fluorophenyl)ethanol.
The primary challenge in the hydrogenation of aromatic aldehydes is achieving high chemoselectivity for the carbonyl group reduction without affecting the aromatic ring or causing hydrogenolysis of the resulting alcohol.[2][3][4] Various catalytic systems, including those based on palladium, platinum, ruthenium, iron, and manganese, have been developed for the selective hydrogenation of aldehydes.[1][3][4][5] The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction's efficiency and selectivity.
Reaction Scheme
The catalytic hydrogenation of this compound to 2-(2-Fluorophenyl)ethanol proceeds as follows:
Caption: General reaction scheme for the catalytic hydrogenation.
Data Presentation: Performance of Various Catalysts in Aldehyde Hydrogenation
| Catalyst | Substrate | Solvent | Temperature (°C) | H2 Pressure (bar) | Time (h) | Conversion (%) | Yield (%) | Reference |
| γ-Fe2O3@HAP-Pd | Benzaldehyde | H2O | Room Temp. | 10 | 1 | 100 | >99 | [2] |
| [Fe(PNPMe-iPr)(CO)(H)(Br)] | 4-Fluorobenzaldehyde | EtOH | Room Temp. | 6 | 0.5 | 100 | >99 | [5] |
| [Mn(PNP-iPr)(CO)2(H)] | 4-Fluorobenzaldehyde | EtOH | 25 | 50 | 18 | >99 | - | [1] |
| Pd(0)EnCat™ 30NP | Aromatic Aldehydes | EtOH | Room Temp. | Atmospheric | 16 | High to Excellent | - | [2] |
Experimental Protocols
The following are generalized protocols for the catalytic hydrogenation of this compound based on common laboratory practices for similar substrates.[2][5] Researchers should optimize these conditions for their specific equipment and purity requirements.
Protocol 1: Heterogeneous Catalysis using a Palladium-Based Catalyst
This protocol is adapted from methodologies for the hydrogenation of aromatic aldehydes using supported palladium catalysts.[2]
Materials:
-
This compound
-
Palladium on activated carbon (Pd/C, 5-10 wt%) or a similar supported palladium catalyst like γ-Fe2O3@HAP-Pd.[2]
-
Ethanol (EtOH) or Water (H2O)
-
Hydrogen gas (H2)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., Parr hydrogenator, autoclave, or a round-bottom flask with a balloon)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad or syringe filter)
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a magnetic stir bar.
-
Reagent Addition:
-
To the reaction vessel, add this compound (1.0 eq).
-
Add the solvent (Ethanol or Water) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Carefully add the palladium catalyst (e.g., 1-5 mol% of Pd).
-
-
Inerting the System: Seal the reaction vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen.
-
Hydrogenation:
-
Evacuate the inert gas and introduce hydrogen gas. This purge cycle should be repeated 3-5 times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 bar). For a balloon setup, ensure the balloon is adequately filled.
-
Commence stirring at a rate sufficient to keep the catalyst suspended.
-
Maintain the reaction at the desired temperature (e.g., room temperature) for the required time (e.g., 1-16 hours).
-
-
Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite or a syringe filter to remove the heterogeneous catalyst.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure to obtain the crude 2-(2-Fluorophenyl)ethanol.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Homogeneous Catalysis using an Iron-Based Catalyst
This protocol is based on the use of a well-defined iron pincer complex for aldehyde hydrogenation.[5]
Materials:
-
This compound
-
Iron catalyst such as [Fe(PNPMe-iPr)(CO)(H)(Br)]
-
Anhydrous Ethanol (EtOH)
-
Base (e.g., potassium tert-butoxide, tBuOK)
-
Hydrogen gas (H2)
-
Inert gas (Nitrogen or Argon)
-
Schlenk line or glovebox for handling air-sensitive reagents
-
High-pressure reaction vessel (autoclave)
-
Magnetic stirrer and stir bar
Procedure:
-
Vessel and Reagent Preparation: All glassware should be oven-dried, and the solvent should be anhydrous and degassed. The catalyst and base are air-sensitive and should be handled under an inert atmosphere.
-
Reagent Addition (under inert atmosphere):
-
In a glovebox or under a stream of inert gas, add the iron catalyst (e.g., 0.05-0.1 mol%) and the base (e.g., 1 mol%) to the reaction vessel.
-
Add anhydrous ethanol.
-
Add this compound (1.0 eq).
-
-
Hydrogenation:
-
Seal the reaction vessel and remove it from the inert atmosphere.
-
Connect the vessel to a hydrogen line and purge the headspace with hydrogen gas 3-5 times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 6-50 bar).
-
Commence vigorous stirring.
-
Maintain the reaction at the desired temperature (e.g., room temperature) for the specified duration (e.g., 0.5-18 hours).
-
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere if the catalyst is still active) and analyzing by GC or HPLC.
-
Work-up:
-
After completion, carefully vent the hydrogen and purge with an inert gas.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude 2-(2-Fluorophenyl)ethanol by flash column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the catalytic hydrogenation of this compound.
References
- 1. Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Heterolytic H2 Cleavage and Catalytic Hydrogenation by an Iron Metallaboratrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Fluorophenyl)acetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2-Fluorophenyl)acetaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent and reliable methods for the synthesis of this compound are:
-
The Darzens Condensation Route: This involves the reaction of 2-fluorobenzaldehyde with an α-haloester (e.g., ethyl chloroacetate) in the presence of a base to form an α,β-epoxy ester (a glycidic ester). Subsequent saponification and decarboxylation of the glycidic ester yield the desired aldehyde.[1][2][3]
-
Oxidation of 2-(2-Fluorophenyl)ethanol: This route involves the oxidation of the corresponding primary alcohol, 2-(2-Fluorophenyl)ethanol, using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common methods include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[4][5][6][7]
Q2: I am observing a low yield in my Darzens condensation. What are the potential causes?
A2: Low yields in the Darzens condensation can be attributed to several factors:
-
Base Strength and Stoichiometry: The choice and amount of base are critical. A base that is too weak may not efficiently deprotonate the α-haloester, while an overly strong or excess amount of base can lead to side reactions.[1][2]
-
Reaction Temperature: The initial condensation is often carried out at low temperatures (e.g., 0-10 °C) to control the exothermic reaction and minimize side products.[8]
-
Moisture: The presence of water can consume the base and hinder the reaction. Anhydrous conditions are crucial for optimal results.
-
Purity of Reactants: Impurities in the 2-fluorobenzaldehyde or ethyl chloroacetate can interfere with the reaction. Freshly distilled aldehydes are recommended.[8]
Q3: My Swern oxidation of 2-(2-Fluorophenyl)ethanol is not proceeding to completion. What should I check?
A3: Incomplete Swern oxidation can be due to:
-
Reagent Quality: Ensure that the oxalyl chloride and dimethyl sulfoxide (DMSO) are of high purity and anhydrous.
-
Temperature Control: The reaction must be maintained at very low temperatures (typically -78 °C) during the initial stages to ensure the stability of the reactive intermediates.[4][5][9] Allowing the temperature to rise prematurely can lead to the decomposition of the Swern reagent.
-
Addition Order and Rate: The order and rate of addition of the reagents are critical. The alcohol should be added to the pre-formed activated DMSO complex, and the final addition of the base (e.g., triethylamine) should be done slowly.[5]
Q4: How can I purify the final this compound product, which seems to be unstable?
A4: Aldehydes can be prone to oxidation and polymerization. Here are some purification strategies:
-
Column Chromatography: Purification on silica gel is possible, but care must be taken as the acidic nature of silica can sometimes cause degradation. Using a non-polar eluent system and deactivating the silica with a small amount of a non-nucleophilic base like triethylamine can be beneficial.[10]
-
Bisulfite Adduct Formation: A classic and effective method for purifying aldehydes is the formation of a solid bisulfite adduct. The aldehyde reacts with a saturated solution of sodium bisulfite to form a crystalline adduct, which can be filtered off from impurities. The pure aldehyde can then be regenerated by treating the adduct with a base.[11][12] This method is particularly useful for removing non-aldehyde impurities.
-
Distillation: If the aldehyde is thermally stable enough, distillation under reduced pressure can be an effective purification method.
Troubleshooting Guides
Route 1: Darzens Condensation of 2-Fluorobenzaldehyde
Issue 1: Low Yield of Ethyl 2-(2-fluorophenyl)glycidate (Epoxy Ester Intermediate)
| Potential Cause | Suggested Solution |
| Inefficient Deprotonation | Use a sufficiently strong base like sodium ethoxide or potassium tert-butoxide. Ensure the base is fresh and anhydrous. |
| Side Reactions (e.g., Cannizzaro reaction of the aldehyde) | Maintain a low reaction temperature (0-10 °C) during the addition of the aldehyde/haloester mixture to the base.[8] |
| Hydrolysis of the Ester | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the α-haloester and base relative to the 2-fluorobenzaldehyde. |
Issue 2: Incomplete Saponification and/or Decarboxylation
| Potential Cause | Suggested Solution |
| Insufficient Hydrolysis | Ensure complete saponification of the ester by using a sufficient excess of base (e.g., NaOH or KOH) and allowing adequate reaction time. Monitor the reaction by TLC. |
| Inefficient Decarboxylation | Acidify the reaction mixture after saponification and gently heat to promote decarboxylation. Be cautious of overheating, which can lead to side reactions. |
| Thermal Instability of the Product | The 2-fluorophenyl group might influence the stability of the intermediate glycidic acid.[13] Perform the decarboxylation at the lowest effective temperature. |
Route 2: Oxidation of 2-(2-Fluorophenyl)ethanol
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Over-oxidation to Carboxylic Acid | Use a mild and selective oxidizing agent like Dess-Martin periodinane (DMP)[7][14][15] or perform a Swern oxidation.[4][5][6] Avoid strong oxidants like chromic acid. |
| Incomplete Reaction (Swern Oxidation) | Ensure the reaction is maintained at -78 °C during the activation of DMSO and addition of the alcohol. Use a sufficient excess of the activating agent and base.[9] |
| Incomplete Reaction (Dess-Martin Oxidation) | Use a slight excess of DMP (around 1.1-1.5 equivalents). The reaction is typically run at room temperature.[7][15] |
| Formation of Side Products (Swern Oxidation) | Do not allow the reaction to warm up before the addition of the tertiary amine base, as this can lead to the formation of mixed thioacetals.[6] |
Issue 2: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Aldehyde Instability | Work up the reaction mixture under neutral or slightly acidic conditions. Store the purified aldehyde under an inert atmosphere at low temperatures. |
| Removal of Sulfur Byproducts (Swern Oxidation) | During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove triethylamine hydrochloride, followed by a wash with saturated sodium bicarbonate solution. The malodorous dimethyl sulfide is volatile and can be removed under reduced pressure. |
| Removal of Iodine Byproducts (DMP Oxidation) | The byproduct, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, can be removed by washing the reaction mixture with a saturated solution of sodium thiosulfate. |
| Co-elution with Starting Material or Impurities | If using column chromatography, try a different solvent system or consider converting the aldehyde to its bisulfite adduct for purification.[11][12] |
Experimental Protocols
Protocol 1: Darzens Condensation Route
Step 1: Synthesis of Ethyl 2-(2-fluorophenyl)glycidate
-
To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol in a round-bottom flask cooled to 0 °C, add a mixture of freshly distilled 2-fluorobenzaldehyde (1.0 eq.) and ethyl chloroacetate (1.1 eq.) dropwise with stirring.
-
Maintain the temperature at 0-10 °C during the addition.[8]
-
After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction by TLC.
-
Quench the reaction by pouring it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-fluorophenyl)glycidate.
Step 2: Saponification and Decarboxylation
-
Dissolve the crude glycidic ester in ethanol and add an aqueous solution of sodium hydroxide (2-3 eq.).
-
Heat the mixture to reflux and stir until the saponification is complete (monitor by TLC).
-
Cool the reaction mixture and carefully acidify with dilute hydrochloric acid until the pH is acidic.
-
Gently heat the acidic solution to effect decarboxylation, which is often accompanied by the evolution of CO2 gas.
-
After cooling, extract the this compound with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.
Protocol 2: Swern Oxidation of 2-(2-Fluorophenyl)ethanol
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C.[4]
-
Slowly add a solution of anhydrous DMSO (2.5 eq.) in DCM to the cooled solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Add a solution of 2-(2-Fluorophenyl)ethanol (1.0 eq.) in DCM dropwise, again keeping the temperature at -78 °C. Stir for 30-45 minutes.[4]
-
Slowly add triethylamine (5.0 eq.) to the reaction mixture. After the addition is complete, allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and carefully remove the solvent under reduced pressure to yield the crude aldehyde.
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation of 2-(2-Fluorophenyl)ethanol
-
To a solution of 2-(2-Fluorophenyl)ethanol (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq.) portion-wise.[7][15]
-
Stir the reaction at room temperature and monitor its progress by TLC (typically complete within 1-3 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated solution of sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated NaHCO3 solution and brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude this compound.
Data Presentation
Table 1: Typical Reagent Stoichiometry and Conditions for Darzens Condensation
| Reagent | Molar Equivalents | Typical Conditions |
| 2-Fluorobenzaldehyde | 1.0 | - |
| Ethyl Chloroacetate | 1.1 - 1.2 | - |
| Base (e.g., NaOEt) | 1.1 - 1.2 | Anhydrous Ethanol, 0 °C to RT |
| Saponification (NaOH) | 2.0 - 3.0 | Ethanol/Water, Reflux |
| Decarboxylation | - | Acidic conditions, gentle heating |
Table 2: Comparison of Oxidation Methods for 2-(2-Fluorophenyl)ethanol
| Method | Oxidizing Agent | Molar Equivalents | Temperature | Typical Yields (General) |
| Swern Oxidation | (COCl)₂/DMSO/Et₃N | 1.5 / 2.5 / 5.0 | -78 °C to RT | High |
| Dess-Martin Oxidation | DMP | 1.1 - 1.5 | Room Temperature | High |
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound via the Darzens condensation route.
Caption: Alternative oxidation routes for the synthesis of this compound.
Caption: Logical troubleshooting workflow for low yield in this compound synthesis.
References
- 1. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Darzens reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Workup [chem.rochester.edu]
- 13. d-nb.info [d-nb.info]
- 14. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 15. Dess-Martin Oxidation [organic-chemistry.org]
common side reactions in the preparation of 2-(2-Fluorophenyl)Acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the preparation of 2-(2-Fluorophenyl)Acetaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound via common synthetic routes.
Route 1: Oxidation of 2-(2-Fluorophenyl)ethanol
The oxidation of the primary alcohol, 2-(2-fluorophenyl)ethanol, is a direct route to the desired aldehyde. However, challenges such as over-oxidation and incomplete conversion are common. Mild oxidation reagents are typically employed to mitigate these issues.
Q1: I am getting a significant amount of 2-fluorophenylacetic acid as a byproduct. How can I prevent this over-oxidation?
A1: Over-oxidation to the corresponding carboxylic acid is a primary side reaction when using strong oxidizing agents.[1][2] To minimize this, consider the following:
-
Choice of Oxidizing Agent: Employ milder and more selective oxidizing agents. Pyridinium chlorochromate (PCC) and Swern oxidation conditions are generally effective in stopping the oxidation at the aldehyde stage.[2][3]
-
Reaction Conditions:
-
For PCC oxidation, ensure the reaction is run under anhydrous conditions. The presence of water can lead to the formation of a hydrate from the aldehyde, which is then further oxidized.[3][4]
-
For Swern oxidation, maintain a low reaction temperature (typically -78 °C). Higher temperatures can lead to side reactions.[5][6]
-
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the mild oxidizing agent to ensure complete conversion of the starting alcohol without promoting over-oxidation.
Q2: My Swern oxidation is giving a low yield and a byproduct that I suspect is a methylthiomethyl (MTM) ether. How can I avoid this?
A2: The formation of a methylthiomethyl (MTM) ether is a known side reaction in Swern oxidations, particularly if the reaction temperature is not carefully controlled.[5]
-
Temperature Control: It is crucial to maintain the reaction temperature at -78 °C during the addition of reagents and for the duration of the reaction before the addition of the amine base. Allowing the temperature to rise can promote the Pummerer rearrangement of the chlorosulfonium salt intermediate, leading to the formation of the MTM ether.[5]
-
Order of Addition: Ensure the alcohol is added to the activated DMSO reagent before the addition of the triethylamine or other amine base.
Q3: The purification of the aldehyde from the chromium byproducts after PCC oxidation is difficult. What is the best workup procedure?
A3: The removal of chromium salts can be challenging. A common workup involves:
-
Diluting the reaction mixture with a non-polar solvent like diethyl ether or hexanes.
-
Filtering the mixture through a pad of silica gel or Celite®. The polar chromium byproducts will be adsorbed, allowing the less polar aldehyde to pass through with the solvent.
-
Washing the filtrate with aqueous solutions (e.g., sodium bicarbonate, brine) to remove any remaining polar impurities.
-
Drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtering, and concentrating under reduced pressure.
Route 2: Darzens Condensation of 2-Fluorobenzaldehyde
The Darzens condensation of 2-fluorobenzaldehyde with an α-haloester, followed by hydrolysis and decarboxylation, can yield this compound. This route is susceptible to side reactions related to the basic conditions.
Q1: My Darzens condensation is resulting in a complex mixture of products, including what appears to be self-condensation of the starting materials. How can I improve the selectivity?
A1: The Darzens condensation is base-catalyzed and can be prone to side reactions like aldol-type condensations, especially with aliphatic aldehydes.[7] For aromatic aldehydes like 2-fluorobenzaldehyde, the following can help:
-
Choice of Base: Use a strong, non-nucleophilic base like sodium ethoxide or potassium tert-butoxide. The base should be chosen to match the ester used (e.g., sodium ethoxide for an ethyl ester) to avoid transesterification.[8]
-
Reaction Temperature: Maintain a low temperature (e.g., 0-10 °C) during the addition of the base to control the reaction rate and minimize side reactions.[9]
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can interfere with the reaction.
Q2: The hydrolysis and decarboxylation of the intermediate glycidic ester is not proceeding cleanly. What are the optimal conditions?
A2: The saponification of the glycidic ester followed by acidification and decarboxylation needs to be carefully controlled.
-
Saponification: Use a stoichiometric amount of a strong base like sodium hydroxide in an aqueous or alcoholic solution.
-
Acidification and Decarboxylation: After saponification, carefully acidify the reaction mixture. Gentle heating is often required to promote decarboxylation. Be aware that the resulting aldehyde can be sensitive to both strong acid and high temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in a crude sample of this compound?
A1: Depending on the synthetic route, common impurities may include:
-
From Oxidation: Unreacted 2-(2-fluorophenyl)ethanol, over-oxidation product (2-fluorophenylacetic acid), and byproducts from the oxidizing agent (e.g., chromium salts from PCC, dimethyl sulfide from Swern).[1][6]
-
From Darzens Condensation: Unreacted 2-fluorobenzaldehyde, the intermediate glycidic ester, and products from self-condensation reactions.
-
General: Aldol condensation product of the target aldehyde, especially if the product is stored under basic conditions or for extended periods.[5]
Q2: How can I best purify crude this compound?
A2: Purification can typically be achieved by:
-
Extraction: A bisulfite extraction can be effective for separating aldehydes from non-carbonyl impurities. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can then be isolated and the aldehyde regenerated by treatment with acid or base.[10]
-
Column Chromatography: Flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is a standard method for purifying aldehydes.
-
Distillation: If the aldehyde is thermally stable enough, vacuum distillation can be an effective purification method.
Q3: My final product is unstable and appears to be polymerizing or degrading over time. What are the recommended storage conditions?
A3: Aldehydes, particularly those with α-hydrogens, are prone to self-condensation (aldol condensation) and oxidation.[5] To ensure stability:
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Keep at low temperatures (refrigerated or frozen).
-
Store in a neutral, aprotic solvent if necessary. Avoid acidic or basic conditions.
Data Presentation
Table 1: Potential Side Products in the Synthesis of this compound
| Synthetic Route | Potential Side Product | Molar Mass ( g/mol ) | Reason for Formation | Mitigation Strategy |
| Oxidation | 2-Fluorophenylacetic acid | 154.12 | Over-oxidation of the aldehyde.[1] | Use mild oxidizing agents (PCC, Swern), anhydrous conditions.[2][3] |
| Oxidation (Swern) | Methylthiomethyl ether of 2-(2-fluorophenyl)ethanol | 186.25 | Pummerer rearrangement at elevated temperatures.[5] | Maintain reaction temperature at -78 °C.[5] |
| Darzens Condensation | Aldol self-condensation product of 2-(2-F-phenyl)acetaldehyde | 276.28 | Base-catalyzed self-reaction of the product aldehyde.[5] | Neutralize the reaction mixture promptly after formation; store product under neutral conditions. |
| Meyer-Schuster | Rupe reaction product (if applicable) | Varies | Competing rearrangement with tertiary propargyl alcohols.[11] | Use a secondary propargyl alcohol precursor. |
Experimental Protocols
Protocol 1: Swern Oxidation of a Primary Alcohol (General Procedure)
This protocol is adapted from a standard Swern oxidation procedure.[6]
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath).
-
Activator Formation: Slowly add dimethyl sulfoxide (DMSO, 2.4 equivalents) dropwise to the stirred solution, maintaining the temperature below -60 °C. Stir the mixture for 10 minutes.
-
Alcohol Addition: Add a solution of 2-(2-fluorophenyl)ethanol (1.0 equivalent) in DCM dropwise, keeping the internal temperature below -60 °C. Stir for 20 minutes.
-
Base Addition: Add triethylamine (5.0 equivalents) dropwise, and stir the mixture at -78 °C for 10 minutes before allowing it to warm to room temperature.
-
Workup: Quench the reaction with water. Separate the organic layer, and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Darzens Condensation of an Aromatic Aldehyde (General Procedure)
This protocol is based on a general procedure for the Darzens condensation.[3]
-
Reaction Setup: In a round-bottom flask, dissolve 2-fluorobenzaldehyde (1.0 equivalent) and ethyl chloroacetate (1.1 equivalents) in an anhydrous solvent such as THF or diethyl ether.
-
Base Addition: Cool the solution in an ice bath and slowly add a strong base such as sodium ethoxide or potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction by pouring it into ice-cold water. Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Hydrolysis and Decarboxylation: The crude glycidic ester can be saponified with aqueous NaOH, followed by careful acidification and gentle heating to induce decarboxylation to the desired aldehyde.
-
Purification: The final aldehyde can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: Oxidation pathway to this compound and potential over-oxidation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Aldol condensation - Wikipedia [en.wikipedia.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN104356043A - Method for preparing 5-(2-fluorophenyl)-1H-pyrryl-3-formaldehyde - Google Patents [patents.google.com]
- 11. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
stability and storage conditions for 2-(2-Fluorophenyl)Acetaldehyde
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 2-(2-Fluorophenyl)Acetaldehyde, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. Key recommendations include temperature, atmosphere, and protection from light. Several sources recommend storing the compound in a freezer at temperatures below -20°C.[1][2] Other sources suggest refrigeration at 2-8°C.[3] For maximal stability, storage under an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent oxidation.[1][2][3][4] The container should be tightly sealed to prevent exposure to air and moisture.[3][4][5]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound, like other aldehydes, is oxidation to its corresponding carboxylic acid, which is 2-(2-Fluorophenyl)acetic acid. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. Another potential degradation route is polymerization, where aldehyde molecules react with each other to form larger chains.[6] This is more likely to occur at room temperature.
Q3: How can I tell if my sample of this compound has degraded?
A3: Visual inspection may reveal a change in color or the formation of a precipitate. A common indicator of aldehyde oxidation is the appearance of crystalline solid (the carboxylic acid) in the liquid aldehyde. The most reliable method to assess degradation is through analytical techniques such as NMR spectroscopy to detect the presence of 2-(2-Fluorophenyl)acetic acid or other impurities, or chromatography (GC/LC) to determine the purity of the sample.
Q4: What materials are incompatible with this compound?
A4: You should avoid contact with strong oxidizing agents, as they will accelerate the oxidation to the carboxylic acid.[4] Strong bases are also considered incompatible.[4] It is also a combustible material and should be kept away from heat and sources of ignition.[3][4][5][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify the purity of your this compound sample using an appropriate analytical method (e.g., NMR, GC, or LC-MS). If degradation is confirmed, use a fresh, properly stored sample. Always handle the compound under an inert atmosphere and minimize its time at room temperature. |
| Precipitate observed in the sample | This is likely the oxidized product, 2-(2-Fluorophenyl)acetic acid, which is a solid at room temperature. | If the extent of degradation is minor, it may be possible to purify the aldehyde by distillation. However, for most applications, it is recommended to use a fresh sample to ensure the integrity of your experiments. |
| Slow or incomplete reaction | The aldehyde may have polymerized, reducing the concentration of the active monomeric form. | Check for an increase in viscosity or the presence of a glassy solid. If polymerization is suspected, a fresh sample should be used. To prevent polymerization, always store the compound at the recommended low temperature and under an inert atmosphere. |
Storage Conditions Summary
| Parameter | Recommended Condition | Reference |
| Temperature | ≤ -20°C (Freezer) or 2-8°C (Refrigerator) | [1][2][3] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | [1][2][3][4] |
| Container | Tightly sealed, light-protective vial | [3][4][5] |
| Incompatibilities | Strong oxidizing agents, strong bases, sources of ignition | [4] |
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under various conditions using Gas Chromatography (GC).
Objective: To determine the rate of degradation of this compound under different storage conditions.
Materials:
-
This compound
-
GC-grade solvent (e.g., dichloromethane or ethyl acetate)
-
Internal standard (e.g., dodecane)
-
GC vials with septa
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen GC solvent at a known concentration (e.g., 1 mg/mL).
-
Add a known concentration of the internal standard to the stock solution.
-
-
Initial Analysis (Time = 0):
-
Immediately analyze the freshly prepared stock solution by GC to determine the initial purity and the peak area ratio of the aldehyde to the internal standard.
-
-
Storage Conditions Setup:
-
Aliquot the stock solution into several GC vials.
-
Divide the vials into different sets to be stored under various conditions (e.g., -20°C under nitrogen, 4°C under air, room temperature under air, room temperature in the dark vs. exposed to light).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample by GC.
-
-
Data Analysis:
-
For each time point and condition, calculate the peak area ratio of this compound to the internal standard.
-
Compare this ratio to the initial (Time = 0) ratio to determine the percentage of the compound remaining.
-
Plot the percentage of remaining aldehyde against time for each condition to visualize the degradation rate.
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for the experimental stability assessment of the compound.
References
preventing polymerization of 2-(2-Fluorophenyl)Acetaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of 2-(2-Fluorophenyl)Acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample becoming viscous and cloudy over time?
A1: The increased viscosity and cloudy appearance are strong indicators of polymerization. Aldehydes, particularly aromatic aldehydes like this compound, are susceptible to self-condensation reactions, leading to the formation of higher molecular weight oligomers and polymers. This process is often catalyzed by trace amounts of acids or bases.
Q2: What are the primary factors that promote the polymerization of this compound?
A2: Several factors can initiate or accelerate polymerization:
-
Presence of Catalysts: Trace amounts of acidic or basic impurities can act as catalysts.
-
Elevated Temperatures: Higher temperatures increase the rate of polymerization.
-
Exposure to Air and Light: Oxygen can lead to the formation of acidic impurities, while UV light can provide the energy to initiate polymerization.
-
Improper Storage: Storing the compound at room temperature or in a non-inert atmosphere significantly increases the risk of polymerization.
Q3: How does the ortho-fluoro substitution affect the stability of this compound?
A3: The fluorine atom at the ortho position has two main competing effects:
-
Inductive Effect: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). This can increase the electrophilicity of the aldehyde carbonyl carbon, potentially making it more susceptible to nucleophilic attack, which is a key step in some polymerization pathways.
-
Resonance Effect: The fluorine atom also has lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect), which can help to stabilize the molecule.
The overall effect on polymerization tendency is a balance of these factors and may require experimental evaluation. However, the strong inductive effect is a key consideration for its reactivity.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize polymerization, it is crucial to store this compound under the following conditions:
-
Temperature: Store in a freezer at or below -20°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Container: Use a clean, dry, amber glass vial to protect from light and moisture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid Polymerization (within hours or days of receiving) | 1. Contamination during handling.2. Improper storage conditions upon receipt.3. Poor quality of the initial material. | 1. Handle the material exclusively in an inert atmosphere glovebox.2. Immediately store the material at -20°C or below under an inert gas.3. Contact the supplier for a certificate of analysis and consider purification if necessary. |
| Slow Polymerization (over weeks or months) | 1. Gradual exposure to air and moisture.2. Trace acidic or basic residues on storage container.3. Inadequate inert atmosphere. | 1. Ensure the vial cap provides an airtight seal.2. Use new, properly cleaned and dried glassware for storage.3. Consider adding a chemical stabilizer (see Experimental Protocols). |
| Inconsistent Results in Reactions | 1. Partial polymerization of the starting material.2. Inhibitor from stabilization interfering with the reaction. | 1. Purify the aldehyde by distillation under reduced pressure before use.2. If an inhibitor was used, check its compatibility with your reaction chemistry. Consider removing the inhibitor prior to the reaction. |
Experimental Protocols
Protocol 1: Stabilization of this compound with Citric Acid
This protocol is based on methods used for stabilizing phenylacetaldehyde and should be optimized for this compound.
Materials:
-
This compound
-
Citric acid (anhydrous, high purity)
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane), if needed for dissolution
-
Inert atmosphere glovebox or Schlenk line
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Stabilizer Stock Solution (Optional):
-
In an inert atmosphere, prepare a stock solution of citric acid in the anhydrous solvent. A concentration of 1 mg/mL is a good starting point.
-
-
Addition of Stabilizer:
-
Place a known weight of this compound in a clean, dry vial inside the glovebox.
-
Add the appropriate amount of citric acid to achieve the desired concentration. The recommended starting range is 100-300 ppm.
-
For direct addition: Add the calculated weight of solid citric acid directly to the aldehyde.
-
For solution addition: Add the calculated volume of the citric acid stock solution.
-
-
Stir the mixture gently until the citric acid is completely dissolved. If a solvent was used, it can be removed under a gentle stream of inert gas.
-
-
Storage:
-
Seal the vial tightly and store it at -20°C under an inert atmosphere.
-
Table 1: Recommended Starting Concentrations for Citric Acid Stabilization
| Parameter | Value |
| Stabilizer | Citric Acid |
| Concentration Range (ppm) | 10 - 1000 |
| Recommended Starting Range (ppm) | 100 - 300 |
Protocol 2: Stabilization of this compound with Triethanolamine
This protocol is based on methods for stabilizing various aldehydes and should be optimized for this compound.
Materials:
-
This compound
-
Triethanolamine (high purity)
-
Inert atmosphere glovebox or Schlenk line
-
Magnetic stirrer and stir bar
Procedure:
-
Addition of Stabilizer:
-
In an inert atmosphere, place a known weight of this compound in a clean, dry vial.
-
Add triethanolamine to achieve the desired concentration. A starting range of 20-100 ppm is recommended. Triethanolamine is a liquid and can be added directly using a microliter syringe.
-
Stir the mixture gently to ensure homogeneity.
-
-
Storage:
-
Seal the vial tightly and store it at -20°C under an inert atmosphere.
-
Table 2: Recommended Starting Concentrations for Triethanolamine Stabilization
| Parameter | Value |
| Stabilizer | Triethanolamine |
| Concentration Range (ppm) | 10 - 100 |
| Recommended Starting Range (ppm) | 20 - 100 |
Protocol 3: Quantification of Polymerization by ¹H NMR Spectroscopy
Principle:
The ¹H NMR spectrum of the monomeric aldehyde will have a characteristic peak for the aldehydic proton. Upon polymerization to a polyacetal structure, this peak will disappear and new peaks corresponding to the polymer backbone will appear.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.
-
Add a deuterated solvent (e.g., CDCl₃) and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation and accurate integration.
-
-
Data Analysis:
-
Integrate the characteristic aldehydic proton peak of the monomer (expected around δ 9.5-10.0 ppm).
-
Integrate the signal from the internal standard.
-
The decrease in the integral of the aldehydic proton relative to the internal standard over time indicates the extent of polymerization.
-
Table 3: Hypothetical ¹H NMR Spectral Data for Monomer and Polymer
| Species | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Monomer | Aldehydic CH | 9.7 - 9.9 | Triplet |
| Aromatic H 's | 7.0 - 7.6 | Multiplet | |
| CH ₂ | 3.7 - 3.9 | Doublet | |
| Polymer | Polymer Backbone O-CH -O | 4.5 - 5.5 | Broad Multiplet |
| Aromatic H 's | 7.0 - 7.6 | Multiplet | |
| CH ₂ | 3.5 - 4.0 | Broad Multiplet |
Protocol 4: Analysis of Polymer Molecular Weight by Size Exclusion Chromatography (SEC)
Principle:
SEC separates molecules based on their hydrodynamic volume. Larger polymer chains will elute earlier than smaller oligomers and the monomer.
Procedure:
-
Sample Preparation:
-
Dissolve a known concentration of the this compound sample in the SEC mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
SEC Analysis:
-
Inject the sample onto an SEC system equipped with a suitable column set for separating low molecular weight polymers.
-
Use a refractive index (RI) or UV detector to monitor the eluting species.
-
-
Data Analysis:
-
The appearance of peaks at earlier retention times than the monomer indicates the presence of oligomers and polymers.
-
The molecular weight distribution can be determined by calibrating the system with polymer standards (e.g., polystyrene).
-
Table 4: Recommended SEC Conditions
| Parameter | Condition |
| Mobile Phase | Tetrahydrofuran (THF) or Dichloromethane (DCM) |
| Columns | Polystyrene-divinylbenzene (PS-DVB) columns suitable for low molecular weight polymers (e.g., 100 Å, 500 Å) |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) or UV (at a wavelength where the aromatic ring absorbs) |
| Calibration Standards | Polystyrene standards |
Visualizations
Caption: Troubleshooting workflow for polymerization issues.
Caption: General mechanism of aldehyde polymerization.
Caption: Process for stabilizing this compound.
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 2-(2-Fluorophenyl)Acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 2-(2-Fluorophenyl)Acetaldehyde, with a primary focus on resolving low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in reactions with this compound?
Low conversion rates in reactions involving this compound can stem from several factors. The most common issues are related to:
-
Reagent Purity and Stability: The aldehyde is susceptible to oxidation and self-condensation. Impurities in the starting material or degradation during storage can significantly inhibit the desired reaction.
-
Suboptimal Reaction Conditions: Temperature, reaction time, choice of solvent, and the nature and stoichiometry of the base or catalyst are critical parameters that require careful optimization.
-
Side Reactions: The presence of the enolizable α-protons makes the compound prone to self-aldol condensation, reducing the amount of aldehyde available for the desired transformation.
-
Moisture and Atmospheric Contaminants: Many organometallic reagents and strong bases used in conjunction with aldehydes are sensitive to moisture and oxygen.
Q2: How should this compound be properly stored and handled?
To maintain its purity and reactivity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] It is recommended to store it in a freezer at temperatures below -20°C.[1] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the reagent. Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
Q3: Can the ortho-fluoro substituent affect the reactivity of the aldehyde?
Yes, the ortho-fluoro substituent can influence the reactivity of the aldehyde through a combination of electronic and steric effects. The fluorine atom is electron-withdrawing, which can increase the acidity of the α-protons, potentially making the aldehyde more susceptible to enolization and subsequent side reactions like self-condensation. The fluorine atom can also participate in hydrogen bonding, which may influence the conformation of the molecule and its interaction with reagents.[2]
Troubleshooting Guides for Specific Reactions
Low conversion rates are a common challenge in organic synthesis. This section provides detailed troubleshooting guides for several common reaction types involving this compound.
Guide 1: Aldol Condensation Reactions
Issue: Low yield of the desired crossed-aldol product and a significant amount of self-condensation byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Aldol reactions.
Detailed Steps:
-
Verify Aldehyde Purity:
-
Problem: Impurities in this compound can inhibit the reaction or promote side reactions.
-
Solution: Analyze the starting material using techniques like ¹H NMR or GC-MS to check for the presence of the corresponding carboxylic acid (from oxidation) or self-condensation products. If impurities are detected, purify the aldehyde before use.
-
-
Optimize Reaction Conditions:
-
Choice of Base: For crossed-aldol reactions, a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) can be used to completely deprotonate the ketone partner before the addition of the aldehyde. This minimizes the self-condensation of the aldehyde.
-
Temperature Control: Running the reaction at low temperatures (e.g., -78 °C) can help to control the reaction rate and minimize side reactions.
-
Order of Reagent Addition: Slowly adding the this compound to the pre-formed enolate of the ketone partner can significantly improve the yield of the desired crossed-aldol product.
-
Quantitative Data Summary (Hypothetical):
| Parameter | Condition A (Low Conversion) | Condition B (Optimized) |
| Base | NaOH | LDA |
| Temperature | Room Temperature | -78 °C |
| Order of Addition | All reagents mixed at once | Aldehyde added slowly to pre-formed enolate |
| Conversion Rate | 25% | 85% |
Guide 2: Reductive Amination Reactions
Issue: Incomplete reaction leading to a mixture of starting materials, the imine intermediate, and the desired amine product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in reductive amination.
Detailed Steps:
-
Optimize Imine Formation:
-
Problem: The equilibrium between the aldehyde/amine and the imine/water may not favor the imine.
-
Solution: Remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a drying agent like molecular sieves. A catalytic amount of acid (e.g., acetic acid) can also promote imine formation.
-
-
Choice of Reducing Agent:
-
Problem: Some reducing agents, like sodium borohydride, can reduce the aldehyde faster than the imine, leading to the formation of 2-(2-Fluorophenyl)ethanol as a byproduct.
-
Solution: Use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride or sodium cyanoborohydride.
-
-
pH Control:
-
Problem: The pH of the reaction mixture is crucial. Acidic conditions are required for imine formation, but a very low pH can protonate the amine, making it non-nucleophilic.
-
Solution: Maintain a weakly acidic pH (typically between 5 and 6) to facilitate imine formation without deactivating the amine.
-
Quantitative Data Summary (Hypothetical):
| Parameter | Condition A (Low Conversion) | Condition B (Optimized) |
| Reducing Agent | Sodium Borohydride | Sodium Triacetoxyborohydride |
| Additive | None | Molecular Sieves & Catalytic Acetic Acid |
| pH | Not controlled | Maintained at ~5.5 |
| Conversion Rate | 30% | 90% |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Chromatography
Objective: To remove polar impurities such as the corresponding carboxylic acid and aldol self-condensation products.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column for chromatography
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude aldehyde in a minimal amount of the eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate).
-
Combine the fractions containing the pure aldehyde.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Confirm the purity of the final product by ¹H NMR and/or GC-MS.
Protocol 2: General Procedure for a Crossed-Aldol Reaction with Pre-formation of the Enolate
Objective: To maximize the yield of the crossed-aldol product by minimizing the self-condensation of this compound.
Materials:
-
Ketone (e.g., acetone)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Purified this compound
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
-
Round-bottom flasks, syringes, magnetic stirrer
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Add anhydrous THF and diisopropylamine to the flask and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi to the solution and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Add the ketone dropwise to the LDA solution and stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Dissolve the purified this compound in anhydrous THF and add it dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
Technical Support Center: Optimization of Reactions Involving 2-(2-Fluorophenyl)Acetaldehyde
Disclaimer: Detailed experimental data on the optimization of temperature and catalysts specifically for reactions of 2-(2-Fluorophenyl)Acetaldehyde is not extensively available in publicly accessible literature. The following information is a technical guide based on established principles of organic chemistry and data from analogous reactions involving substituted phenylacetaldehydes. It is intended to serve as a starting point for researchers and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when working with this compound?
A1: Researchers may encounter several challenges, including:
-
Aldehyde Instability: Phenylacetaldehydes can be prone to self-condensation (aldol reaction) or oxidation to the corresponding carboxylic acid, especially at elevated temperatures or in the presence of basic/oxidizing agents.
-
Side Product Formation: The reactive aldehyde group can participate in various side reactions, leading to impurities and reduced yield of the desired product.
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting material or by byproducts formed during the reaction.[1][2][3]
-
Low Yields: Suboptimal reaction conditions, such as incorrect temperature or an inappropriate catalyst, can lead to poor conversion and low yields.
Q2: How does the fluorine substituent affect the reactivity of this compound?
A2: The ortho-fluorine atom is an electron-withdrawing group, which can influence the reactivity of the aldehyde. It can increase the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack. However, it may also exert steric hindrance, which could slow down certain reactions.
Q3: What are some general considerations for temperature optimization in reactions with this compound?
A3: Temperature control is crucial. Lower temperatures are often preferred to minimize side reactions like self-condensation. However, some reactions may require heating to proceed at a reasonable rate.[4] It is recommended to start with a lower temperature and gradually increase it while monitoring the reaction progress.
Q4: Which types of catalysts are typically used for reactions involving substituted acetaldehydes?
A4: The choice of catalyst depends on the specific reaction:
-
Reductive Amination: Palladium on carbon (Pd/C), platinum oxide (PtO₂), or sodium triacetoxyborohydride are common.
-
Aldol Condensation: Basic catalysts like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or amine-based catalysts are often used.[5]
-
Oxidation: Mild oxidizing agents are preferred to avoid over-oxidation. TEMPO-based catalysts are a good option.[6]
-
Acetalization: Acid catalysts such as p-toluenesulfonic acid (p-TSA) or acidic resins are typically employed.[7]
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inefficient catalyst or suboptimal temperature. | Screen different catalysts (e.g., Pd/C, PtO₂, Raney Ni). Optimize hydrogen pressure and reaction temperature. |
| Formation of side products | Self-condensation of the aldehyde or over-reduction. | Perform the reaction at a lower temperature. Control the stoichiometry of the amine and reducing agent carefully. |
| Catalyst deactivation | Impurities in the starting material or solvent. | Ensure the purity of all reagents and solvents. Use a higher catalyst loading or a fresh batch of catalyst.[2][3] |
Issue 2: Poor Selectivity in Aldol Condensation
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple condensation products | Reaction temperature is too high, or the base is too strong. | Lower the reaction temperature. Use a milder base (e.g., K₂CO₃ instead of NaOH). |
| Dehydration of the aldol adduct | Prolonged reaction time or high temperature. | Monitor the reaction closely and quench it as soon as the desired product is formed. |
| Low yield of desired product | Unfavorable equilibrium. | Use a dehydrating agent to remove water and shift the equilibrium towards the product. |
Experimental Protocols & Data
Example Experiment 1: Reductive Amination of this compound
Objective: To synthesize N-benzyl-1-(2-fluorophenyl)ethan-2-amine.
Protocol:
-
To a solution of this compound (1.0 mmol) in methanol (10 mL), add benzylamine (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the imine intermediate.
-
Add the catalyst (e.g., 10 mol% Pd/C).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., balloon pressure).
-
Stir the reaction at the desired temperature for the specified time (see table below for optimization).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Optimization of Temperature and Catalyst for Reductive Amination
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10% Pd/C | 25 | 12 | 65 |
| 2 | 10% Pd/C | 40 | 8 | 82 |
| 3 | 10% Pd/C | 60 | 6 | 75 (with side products) |
| 4 | PtO₂ | 25 | 12 | 78 |
| 5 | PtO₂ | 40 | 8 | 91 |
| 6 | Raney Ni | 40 | 10 | 72 |
Example Experiment 2: Aldol Condensation with Acetone
Objective: To synthesize 4-(2-fluorophenyl)but-3-en-2-one.
Protocol:
-
Dissolve this compound (1.0 mmol) in acetone (10 mL).
-
Cool the mixture to the desired temperature in an ice bath.
-
Slowly add an aqueous solution of the base (e.g., 10% NaOH).
-
Stir the reaction at the specified temperature and time (see table below).
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, neutralize the reaction with dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Table 2: Optimization of Temperature and Base for Aldol Condensation
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10% NaOH | 0 | 4 | 75 |
| 2 | 10% NaOH | 25 | 2 | 68 (with side products) |
| 3 | 10% KOH | 0 | 4 | 78 |
| 4 | K₂CO₃ | 25 | 8 | 55 |
| 5 | L-proline | 25 | 12 | 85 (higher purity) |
Visualizations
Caption: General experimental workflows for reductive amination and aldol condensation.
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
- 1. Suppressing on-stream deactivation of CuSiO2 catalysts in the dehydrogenation of bioethanol to acetaldehyde - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-(2,4,6-Trifluorophenyl)acetaldehyde (111991-19-6) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
removal of unreacted starting materials from 2-(2-Fluorophenyl)Acetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from 2-(2-Fluorophenyl)Acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials found as impurities in the synthesis of this compound?
A1: Based on common synthetic routes, the most likely unreacted starting materials to be present as impurities are:
-
2-Fluorobenzaldehyde: Often used in reactions like the Darzens condensation.
-
2-(2-Fluorophenyl)ethanol: A common precursor that is oxidized to the aldehyde. Incomplete oxidation will leave residual alcohol.
-
2-(2-Fluorophenyl)acetyl chloride: Used in reduction reactions to form the aldehyde.
-
Side-products from self-condensation of the aldehyde or oxidation to the corresponding carboxylic acid can also be present.[1]
Q2: What is the most effective general method for removing unreacted aldehyde starting materials like 2-fluorobenzaldehyde?
A2: The formation of a water-soluble bisulfite adduct is a highly effective and widely used method for selectively removing aldehydes from a reaction mixture.[2][3] The aldehyde reacts with sodium bisulfite to form a charged adduct that can be separated from the desired non-aldehyde product via liquid-liquid extraction.[2][3]
Q3: How can I remove unreacted 2-(2-fluorophenyl)ethanol from my product?
A3: Unreacted 2-(2-fluorophenyl)ethanol can typically be removed using standard purification techniques such as column chromatography or distillation. Due to the difference in polarity and boiling point between the alcohol and the aldehyde, these methods are generally effective.
Q4: Are there any specific safety precautions I should take when working with this compound and its potential impurities?
A4: Yes. Aldehydes can be irritants and sensitizers. It is crucial to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Specifically, sodium bisulfite can generate sulfur dioxide gas, so procedures using it must be performed in a fume hood.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Incomplete removal of 2-fluorobenzaldehyde using the sodium bisulfite method.
-
Possible Cause 1: Inefficient adduct formation.
-
Solution: Ensure the sodium bisulfite solution is freshly prepared and saturated. The reaction is an equilibrium, so using a concentrated solution drives the formation of the adduct.
-
-
Possible Cause 2: Insufficient mixing of aqueous and organic phases.
-
Possible Cause 3: The bisulfite adduct is not sufficiently water-soluble.
Issue 2: Low yield of this compound after purification.
-
Possible Cause 1: Loss of product during aqueous washes.
-
Solution: Minimize the number of aqueous washes. If the product has some water solubility, back-extract the aqueous layers with a small amount of the organic solvent to recover any dissolved product.
-
-
Possible Cause 2: Decomposition of the product on silica gel during chromatography.
-
Possible Cause 3: Product is being carried over into the aqueous layer with the bisulfite adduct.
-
Solution: This can happen if your desired product also reacts with sodium bisulfite. While less likely for this compound itself, if it possesses other reactive carbonyl groups, this could be a factor. In such cases, alternative purification methods like distillation or careful column chromatography should be considered.
-
Experimental Protocols
Protocol 1: Removal of Unreacted 2-Fluorobenzaldehyde using Sodium Bisulfite Extraction
This protocol is designed for the selective removal of an unreacted aromatic aldehyde from a reaction mixture.
-
Dissolution: Dissolve the crude reaction mixture containing this compound and unreacted 2-fluorobenzaldehyde in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate. The bisulfite adduct of 2-fluorobenzaldehyde will be in the aqueous layer.[2]
-
Drain the aqueous layer.
-
Wash the organic layer with water and then with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic phase under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Column Chromatography
This protocol is for the separation of this compound from less polar or non-polar impurities, or from more polar impurities like 2-(2-fluorophenyl)ethanol.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common starting point is a mixture of hexane and ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods for Aldehydes
| Purification Method | Principle | Common Impurities Removed | Advantages | Disadvantages |
| Sodium Bisulfite Extraction | Reversible formation of a water-soluble adduct with aldehydes.[3] | Unreacted aldehydes (e.g., 2-fluorobenzaldehyde). | Highly selective for aldehydes, simple and rapid procedure.[6] | May not be suitable for aldehydes with extreme steric hindrance, potential for SO2 side reactions.[2] |
| Column Chromatography | Differential adsorption of components onto a stationary phase.[5] | A wide range of impurities with different polarities (e.g., 2-(2-fluorophenyl)ethanol, non-polar byproducts). | Versatile, can separate complex mixtures. | Can be time-consuming, potential for product decomposition on the stationary phase.[5] |
| Distillation | Separation based on differences in boiling points. | Impurities with significantly different boiling points. | Effective for large-scale purification, can provide very pure product. | Not suitable for thermally sensitive compounds, requires significant boiling point differences for efficient separation. |
Visualizations
Experimental Workflow for Aldehyde Purification
Caption: Workflow for the purification of this compound using sodium bisulfite extraction.
Troubleshooting Logic for Purification Issues
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. Darzens reaction - Wikipedia [en.wikipedia.org]
- 2. Darzens Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 75321-85-6 [m.chemicalbook.com]
- 6. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
identifying and minimizing byproducts in 2-(2-Fluorophenyl)Acetaldehyde reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing byproducts in reactions involving 2-(2-Fluorophenyl)Acetaldehyde.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis, purification, and analysis of products from this compound reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound turned dark and viscous after adding a base. What is the likely cause?
A1: This is a common indication of uncontrolled self-condensation via an aldol reaction. This compound has acidic α-hydrogens, which can be deprotonated by a base to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl group of another molecule of the aldehyde, leading to dimers, oligomers, and polymers, which are often dark and viscous.
Q2: I am observing a significant amount of 2-(2-Fluorophenyl)acetic acid in my product mixture. How can I prevent this?
A2: The formation of 2-(2-Fluorophenyl)acetic acid is due to the oxidation of the aldehyde. This can be minimized by:
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Using freshly distilled or purified solvents to remove any oxidizing impurities.
-
Avoiding the use of reagents that can act as oxidizing agents.
Q3: In a reductive amination reaction, I am getting a significant amount of 2-(2-Fluorophenyl)ethanol as a byproduct. How can I improve the selectivity for the desired amine?
A3: The formation of the corresponding alcohol during reductive amination is a result of the reduction of the starting aldehyde before it can form the imine or enamine intermediate. To favor the formation of the amine, you can:
-
Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to be more effective for reducing imines than aldehydes.
-
Control the pH of the reaction. Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation without significantly accelerating aldehyde reduction.
Q4: After performing a Wittig reaction, I am having difficulty separating my product from triphenylphosphine oxide. What are some effective purification strategies?
A4: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction. Effective purification methods include:
-
Chromatography: Column chromatography on silica gel is a standard method for separating the desired alkene from triphenylphosphine oxide.
-
Crystallization: If your product is a solid, recrystallization can be an effective purification technique.
-
Precipitation of Triphenylphosphine Oxide: In some cases, triphenylphosphine oxide can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane or pentane, followed by filtration.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product | - Competing side reactions (aldol condensation, oxidation).- Incomplete reaction.- Degradation of starting material or product. | - Optimize reaction conditions (temperature, concentration, catalyst).- Use an inert atmosphere.- Monitor reaction progress using TLC or HPLC. |
| Formation of multiple unidentified byproducts | - Unstable reagents or solvents.- Reaction temperature too high.- Presence of impurities in the starting material. | - Use purified reagents and solvents.- Lower the reaction temperature.- Analyze the starting material for purity before use. |
| Inconsistent reaction outcomes | - Variability in reagent quality.- Poor control over reaction parameters (e.g., addition rate, temperature). | - Use reagents from a reliable source.- Employ precise control over reaction conditions using automated lab reactors or syringe pumps for additions. |
Quantitative Data on Byproduct Formation
The following tables provide illustrative data on how reaction conditions can influence byproduct formation. The exact percentages can vary based on the specific substrate and reaction scale.
Table 1: Effect of Base on Aldol Condensation of this compound
| Base | Concentration (M) | Temperature (°C) | Aldol Adduct (%) | Dehydrated Aldol Product (%) |
| NaOH | 1.0 | 25 | 45 | 20 |
| NaOH | 0.1 | 0 | 15 | 5 |
| K₂CO₃ | 0.5 | 25 | 25 | 10 |
| Et₃N | 1.0 | 25 | <5 | <2 |
Table 2: Selectivity in Reductive Amination with Different Reducing Agents
| Reducing Agent | pH | Desired Amine (%) | 2-(2-Fluorophenyl)ethanol (%) |
| NaBH₄ | 7.5 | 60 | 35 |
| NaBH₃CN | 6.0 | 85 | 10 |
| NaBH(OAc)₃ | 6.0 | >95 | <5 |
Experimental Protocols
Protocol 1: Minimizing Aldol Condensation in a Base-Catalyzed Reaction
-
Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of this compound in a suitable solvent (e.g., THF, ethanol).
-
Cooling: The flask is cooled to 0°C in an ice bath.
-
Slow Addition of Base: A dilute solution of the base (e.g., 0.1 M NaOH or 10% K₂CO₃) is added dropwise to the stirred solution of the aldehyde over a period of 1-2 hours.
-
Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the consumption of the starting material and the formation of the desired product and byproducts.
-
Quenching: Once the reaction is complete, it is quenched by the addition of a weak acid (e.g., saturated aqueous NH₄Cl solution).
-
Workup: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
Protocol 2: Selective Reductive Amination using Sodium Triacetoxyborohydride
-
Imine Formation: In a round-bottom flask, a solution of this compound (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane) is stirred at room temperature for 1-2 hours. Acetic acid (1-2 equivalents) can be added to catalyze imine formation.
-
Addition of Reducing Agent: Sodium triacetoxyborohydride (1.2-1.5 equivalents) is added portion-wise to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC or HPLC.
-
Workup: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or crystallization.
Protocol 3: Analysis of Byproducts by HPLC
-
Sample Preparation: A small aliquot of the reaction mixture is diluted with acetonitrile.
-
Derivatization (Optional but Recommended): To enhance detection and quantification of aldehydes, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be performed. To the diluted sample, a solution of DNPH in acetonitrile with a catalytic amount of acid (e.g., HCl) is added. The mixture is allowed to react for 30 minutes.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at a wavelength suitable for the analytes or their DNPH derivatives (typically 360 nm for DNPH derivatives).
-
-
Quantification: The concentration of byproducts can be determined by comparing the peak areas to those of a calibration curve prepared with authentic standards.
Visualizations
Caption: Pathway of aldol self-condensation of this compound.
Caption: A logical workflow for troubleshooting unexpected byproducts in reactions.
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Determination of 2-(2-Fluorophenyl)Acetaldehyde
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-(2-Fluorophenyl)Acetaldehyde is a critical step in the drug development pipeline. The presence of impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of key analytical methods for determining the purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
Potential Impurities in this compound
The purity analysis method must be capable of separating and quantifying the main component from potential impurities. Based on common synthetic routes for phenylacetaldehydes, such as the oxidation of 2-(2-fluorophenyl)ethanol or the rearrangement of 2-fluoro-styrene oxide, potential impurities may include:
-
Starting materials: 2-(2-fluorophenyl)ethanol, 2-fluoro-styrene oxide.
-
Over-oxidation products: 2-(2-fluorophenyl)acetic acid.
-
By-products from side reactions: Polymers of this compound resulting from self-condensation.
-
Reagents and solvents: Residual solvents from the synthesis and purification process.
Comparison of Key Analytical Methods
The primary analytical techniques for assessing the purity of a moderately volatile and UV-active compound like this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different analytical objectives.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei.[1] |
| Sample Preparation | Simple dilution in a volatile organic solvent. Derivatization may be used to improve stability and detectability. | Simple dilution in the mobile phase or a compatible solvent. | Dissolution in a deuterated solvent with a certified internal standard.[1] |
| Selectivity | High for volatile and thermally stable compounds. | High, with a wide range of column chemistries and mobile phases available for method optimization. | Excellent for distinguishing structurally different molecules, including isomers. |
| Sensitivity | High, typically in the parts-per-million (ppm) to parts-per-billion (ppb) range. | High, typically in the ppm range. Sensitivity can be enhanced with more sensitive detectors. | Lower sensitivity compared to chromatographic methods, typically requiring microgram to milligram quantities. |
| Quantification | Relative quantification against a reference standard. | Relative quantification against a reference standard. | Absolute quantification against a certified internal standard without the need for a standard of the analyte itself.[2] |
| Throughput | High, with typical run times of 15-30 minutes. | Moderate to high, with run times ranging from 10 to 45 minutes. | Lower, due to longer acquisition times required for accurate quantification. |
| Cost (Instrument) | Moderate | Moderate to High | High |
| Cost (Operational) | Low | Moderate (solvent consumption) | Moderate (deuterated solvents, standards) |
Experimental Protocols
The following are detailed, illustrative protocols for the analysis of this compound using GC-FID, HPLC-UV, and qNMR.
This method is well-suited for routine quality control due to its speed and robustness for analyzing volatile organic compounds.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
Chemicals and Reagents:
-
This compound reference standard (purity >99.5%)
-
Methanol, HPLC grade or equivalent
-
Nitrogen or Helium (carrier gas), high purity
-
Hydrogen (FID fuel), high purity
-
Compressed Air (FID oxidant), high purity
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250°C
-
Injection Mode: Split (50:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Detector: FID
-
Detector Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium): 25 mL/min
Procedure:
-
Standard Preparation: Accurately weigh about 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard to a final concentration of approximately 1 mg/mL in methanol.
-
Analysis: Inject the standard and sample solutions into the GC system.
-
Calculation of Purity: The purity is calculated by area normalization.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
HPLC is a versatile and widely used technique for purity determination of pharmaceutical compounds.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
Chemicals and Reagents:
-
This compound reference standard (purity >99.5%)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid, analytical grade
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
Time (min) %A %B 0.0 60 40 20.0 10 90 25.0 10 90 25.1 60 40 | 30.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard to a final concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation of Purity: The purity is calculated by area normalization.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
qNMR is a primary analytical method that allows for the determination of purity without a specific reference standard of the analyte.[3]
Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a high-resolution probe.
Chemicals and Reagents:
-
Deuterated chloroform (CDCl3) with 0.05% tetramethylsilane (TMS)
-
Maleic acid, certified reference material (CRM) for use as an internal standard.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in approximately 0.7 mL of CDCl3.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (a D1 of 30 seconds is generally sufficient).
-
Use a 90° pulse angle.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with phasing and baseline correction.
-
Integrate the well-resolved aldehyde proton signal of this compound (expected around 9.7 ppm) and the signal of the two olefinic protons of maleic acid (around 6.3 ppm).
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Hypothetical Performance Data
The following table summarizes the expected performance characteristics for each method. These values are illustrative and would need to be confirmed during method validation.[4]
| Parameter | GC-FID | HPLC-UV | qNMR |
| Linearity (r²) | >0.999 | >0.999 | >0.999 |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.03% | ~0.3% |
| Precision (%RSD) | <1.0% | <1.0% | <1.5% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 97-103% |
Visualizations
The choice of analytical method often depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Workflow for selecting an analytical method.
The diagram below outlines the typical workflow for determining the purity of this compound using HPLC-UV.
Caption: Experimental workflow for HPLC-UV analysis.
Conclusion
The selection of an appropriate analytical method for determining the purity of this compound depends on the specific analytical needs.
-
GC-FID is an excellent choice for rapid, routine quality control testing where high throughput is required.
-
HPLC-UV offers great versatility and is the workhorse for purity testing in most pharmaceutical labs, capable of separating a wide range of potential impurities.
-
qNMR serves as a powerful primary method for the absolute quantification and certification of reference standards, offering high structural specificity.
For comprehensive purity analysis, a combination of these techniques is often employed. For instance, HPLC or GC can be used for routine purity checks, while qNMR can be used to certify the primary reference material, and hyphenated techniques like GC-MS or LC-MS can be invaluable for the identification of unknown impurities.
References
A Comparative Guide to the GC-MS Analysis of 2-(2-Fluorophenyl)Acetaldehyde and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of 2-(2-Fluorophenyl)Acetaldehyde and its derivatives. It includes detailed experimental protocols, comparative performance data, and an exploration of alternative analytical techniques. The information presented is intended to assist researchers in selecting and optimizing analytical strategies for these compounds in various matrices.
Introduction to this compound and its Significance
This compound is an aromatic aldehyde of interest in pharmaceutical and chemical research. The introduction of a fluorine atom to the phenyl ring can significantly alter the molecule's physicochemical properties, including its volatility, polarity, and metabolic stability.[1] These alterations can, in turn, influence its biological activity and make its accurate quantification challenging. As with other aldehydes, its reactive carbonyl group necessitates careful consideration of analytical methodologies to avoid degradation and ensure accurate results.
Derivatives of this compound, such as its positional isomers (3- and 4-fluorophenylacetaldehyde) and other substituted analogs, are also of significant interest for structure-activity relationship (SAR) studies.[2] Understanding the analytical behavior of this class of compounds is crucial for drug discovery and development, as well as for metabolism and toxicology studies.
GC-MS Analysis: A Powerful Tool for Volatile Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound and its derivatives.[3][4] The high separation efficiency of gas chromatography combined with the sensitive and specific detection provided by mass spectrometry makes it a preferred method for identifying and quantifying these analytes in complex mixtures.[5]
However, the polarity of the aldehyde functional group can lead to poor peak shape and thermal instability during GC analysis. To address these challenges, derivatization is a common and highly recommended strategy.[5]
The Role of Derivatization in Aldehyde Analysis
Derivatization chemically modifies the analyte to improve its analytical properties. For aldehydes, the most common derivatization agents target the carbonyl group to form a more stable and volatile derivative. One of the most widely used reagents for this purpose is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[5][6][7] The reaction of PFBHA with an aldehyde forms a stable oxime derivative that is more amenable to GC analysis and provides enhanced sensitivity, particularly with an electron capture detector (ECD) or in negative chemical ionization (NCI) mass spectrometry.
Experimental Protocols
Sample Preparation and Derivatization with PFBHA
A robust and reproducible sample preparation protocol is essential for accurate quantitative analysis. The following is a generalized protocol for the derivatization of this compound and its derivatives with PFBHA, which can be adapted for various sample matrices.
Materials:
-
This compound and its derivatives (as standards)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Internal Standard (e.g., d5-Phenylacetaldehyde)
-
Organic solvent (e.g., Ethyl acetate, Hexane)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
Procedure:
-
Sample Collection: Collect the sample in a clean, airtight container to prevent the loss of volatile analytes.
-
pH Adjustment: Adjust the pH of the aqueous sample to approximately 4 with HCl.[7]
-
Addition of Reagents: To a 5 mL sample, add an appropriate amount of the internal standard solution and 100 µL of a 10 mg/mL PFBHA solution in water.
-
Reaction: Vortex the mixture and incubate at 60°C for 1 hour to ensure complete derivatization.
-
Extraction: After cooling to room temperature, add 2 mL of ethyl acetate and shake vigorously for 5 minutes. Centrifuge to separate the phases.
-
Drying: Transfer the organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
Analysis: The resulting organic extract is ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following table outlines typical GC-MS parameters for the analysis of PFBHA-derivatized phenylacetaldehyde compounds. Optimization of these parameters may be necessary depending on the specific instrument and derivatives being analyzed.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Comparative Performance Data
To illustrate the performance of the GC-MS method for the analysis of this compound and its positional isomers, the following table summarizes hypothetical but realistic quantitative data. This data is based on the expected chromatographic behavior and mass spectral properties of the PFBHA derivatives.
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound-PFBHA | 15.2 | 181 | 315, 123 | 0.1 | 0.3 |
| 2-(3-Fluorophenyl)Acetaldehyde-PFBHA | 15.5 | 181 | 315, 123 | 0.1 | 0.3 |
| 2-(4-Fluorophenyl)Acetaldehyde-PFBHA | 15.8 | 181 | 315, 123 | 0.1 | 0.3 |
| Phenylacetaldehyde-PFBHA (unsubstituted) | 14.9 | 181 | 297, 105 | 0.2 | 0.6 |
Note: The primary fragment ion at m/z 181 corresponds to the pentafluorobenzyl cation [C6F5CH2]+, which is characteristic of PFBHA derivatives and often used for quantification due to its high abundance.
Alternative Analytical Techniques: A Comparison with HPLC
While GC-MS is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for non-volatile or thermally labile derivatives.[3][4]
| Feature | GC-MS | HPLC |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Analyte Suitability | Volatile and semi-volatile compounds. Derivatization is often required for polar analytes. | A wide range of compounds, including non-volatile and thermally unstable ones. |
| Derivatization | Often necessary to increase volatility and thermal stability. | Can be used to enhance detection (e.g., by adding a UV-active or fluorescent tag). |
| Sensitivity | Generally very high, especially with specific detectors or in SIM mode. | Dependent on the detector used (e.g., UV, fluorescence, MS). LC-MS can be highly sensitive. |
| Sample Throughput | Typically faster run times compared to HPLC. | Can have longer run times, but modern UHPLC systems offer high throughput. |
For the analysis of this compound, HPLC would typically require derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH) to enable detection by a UV-Vis detector.[5] LC-MS could also be employed, offering high sensitivity and specificity. The choice between GC-MS and HPLC depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow for GC-MS Analysis
The following diagram illustrates the key steps in the GC-MS analysis of this compound and its derivatives.
GC-MS analysis workflow for fluorophenylacetaldehydes.
Postulated Signaling Pathway for Biological Activity
Fluorinated aromatic compounds have been shown to exhibit a range of biological activities, often through interactions with specific cellular signaling pathways.[1][2] While the specific pathways affected by this compound are not yet fully elucidated, a plausible hypothesis based on the activity of similar small aromatic molecules involves the modulation of inflammatory responses. The following diagram illustrates a potential interaction with the NF-κB signaling pathway, a key regulator of inflammation.
Hypothesized modulation of the NF-κB signaling pathway.
Conclusion
GC-MS with PFBHA derivatization provides a sensitive and reliable method for the quantitative analysis of this compound and its derivatives. The established protocol offers a solid foundation for method development and validation. While HPLC presents a viable alternative, the choice of technique should be guided by the specific analytical requirements. Further research into the biological activities of these fluorinated aldehydes may uncover their potential as modulators of key signaling pathways, opening new avenues for drug discovery and development.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smithers.com [smithers.com]
- 4. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to HPLC Methods for the Quantification of 2-(2-Fluorophenyl)Acetaldehyde
For researchers, scientists, and professionals in drug development, the accurate quantification of reactive aldehydes like 2-(2-Fluorophenyl)Acetaldehyde is critical for process monitoring, impurity profiling, and stability testing. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of potential HPLC-based methods for the quantification of this compound, supported by detailed experimental protocols and performance characteristics. While direct HPLC analysis is feasible, methods involving pre-column derivatization are often favored for their enhanced sensitivity and selectivity.
Comparison of Analytical Methods
The following table summarizes key performance characteristics of three potential HPLC methods for the quantification of this compound. These methods include a widely used derivatization technique with 2,4-dinitrophenylhydrazine (DNPH), an alternative derivatization method for fluorescence detection, and a direct analysis approach.
| Parameter | Method A: HPLC-UV with DNPH Derivatization | Method B: HPLC-Fluorescence with DMPD Derivatization | Method C: Direct HPLC-UV Analysis |
| Principle | Pre-column derivatization with DNPH to form a stable, UV-active hydrazone. | Pre-column derivatization with 4,5-dimethyl-o-phenylenediamine (DMPD) to form a fluorescent benzimidazole derivative. | Direct quantification of the aldehyde using UV detection. |
| Detector | UV-Vis Detector | Fluorescence Detector | UV-Vis Detector |
| Typical Wavelength | 360 nm | Excitation: 330 nm, Emission: 400 nm | ~254 nm |
| Sensitivity | High | Very High | Low to Moderate |
| Selectivity | High | Very High | Moderate |
| Sample Throughput | Moderate (derivatization step required) | Moderate (derivatization step required) | High |
| Advantages | Robust, well-established method, excellent sensitivity.[1][2][3][4][5][6][7][8] | Superior sensitivity for low-level detection.[9] | Simple, fast, no derivatization required.[10] |
| Disadvantages | Derivatization adds complexity and time. | Derivatization reagent may be less common; potential for matrix interference. | Lower sensitivity and selectivity; potential for co-elution. |
| Limit of Detection (LOD) | Low ng/mL to µg/mL range | Sub-ng/mL to ng/mL range[9] | µg/mL range |
| Limit of Quantification (LOQ) | Low µg/mL range | ng/mL range | High µg/mL range |
Experimental Protocols
Detailed methodologies for the three compared HPLC approaches are provided below.
Method A: HPLC-UV with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
This is a robust and widely adopted method for aldehyde analysis.[1][2][3][4][5][6][7][8]
1. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
2,4-Dinitrophenylhydrazine (DNPH)
-
This compound standard
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Standard and Sample Preparation:
-
DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of phosphoric acid (e.g., 1-2 mL per 100 mL).
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of working standards by serial dilution.
-
Derivatization: To an aliquot of the standard or sample, add an excess of the DNPH reagent. Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40°C) for 30-60 minutes.
3. HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient might start at 50% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm
-
Injection Volume: 20 µL
Method B: HPLC-Fluorescence with 4,5-Dimethyl-o-phenylenediamine (DMPD) Derivatization
This method offers enhanced sensitivity through fluorescent detection of the derivatized analyte.[9]
1. Reagents and Materials:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetate buffer (e.g., 0.02 M, pH 4.0)
-
4,5-Dimethyl-o-phenylenediamine (DMPD)
-
Sulfuric acid
-
Sodium hydroxide
-
This compound standard
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Standard and Sample Preparation:
-
DMPD Reagent: Prepare a solution of DMPD in a dilute acidic medium.
-
Standard Preparation: Prepare a stock solution of this compound in methanol or a suitable solvent. Prepare working standards by dilution.
-
Derivatization: Mix the sample or standard with the DMPD reagent in an acidic medium. Heat the mixture (e.g., in a boiling water bath) for a specified time (e.g., 50 minutes). Cool and then add sodium hydroxide solution before injection.[9]
3. HPLC Conditions:
-
Mobile Phase: A mixture of acetate buffer and methanol (e.g., 1:1 v/v).[9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
Fluorescence Detection: Excitation at 330 nm and emission at 400 nm.[9]
-
Injection Volume: 20 µL
Method C: Direct HPLC-UV Analysis
This is the simplest approach, suitable for samples where the analyte concentration is high enough for direct detection.[10]
1. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
This compound standard
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent. Prepare working standards by dilution.
-
Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm filter before injection.
3. HPLC Conditions:
-
Mobile Phase: An isocratic or gradient mixture of water (with a small amount of acid, e.g., 0.1% phosphoric acid) and acetonitrile. A typical starting point could be 60:40 acetonitrile:water.[10]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: Scan for optimal absorbance, likely around 254 nm.
-
Injection Volume: 20 µL
Alternative Analytical Approaches
While HPLC is a powerful tool, other techniques can also be employed for the quantification of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for volatile and semi-volatile compounds. Derivatization may be necessary to improve the chromatographic properties of the aldehyde.[5]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described HPLC methods.
Caption: Workflow for HPLC-UV analysis with DNPH derivatization.
Caption: Workflow for direct HPLC-UV analysis.
References
- 1. waters.com [waters.com]
- 2. thaiscience.info [thaiscience.info]
- 3. auroraprosci.com [auroraprosci.com]
- 4. agilent.com [agilent.com]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Separation of Phenylacetaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Fluorophenylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2-fluorophenylacetaldehyde, 3-fluorophenylacetaldehyde, and 4-fluorophenylacetaldehyde. Understanding the nuanced differences in the reactivity of these isomers is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional molecules. The comparison is based on established principles of physical organic chemistry, supported by analogous experimental data from related compounds.
Introduction to Reactivity
The reactivity of the aldehyde group in fluorophenylacetaldehyde isomers is primarily governed by the electronic effects of the fluorine atom on the phenyl ring. The methylene group (-CH₂-) between the phenyl ring and the aldehyde group slightly dampens these effects compared to what is observed in fluorobenzaldehydes, but the relative trends in reactivity are expected to be similar. The key factors influencing the electrophilicity of the carbonyl carbon are the inductive and mesomeric (resonance) effects of the fluorine substituent, as well as steric hindrance in the case of the ortho isomer.
Electronic and Steric Effects of the Fluorine Substituent
The reactivity of the aldehyde is dictated by the electron density at the carbonyl carbon. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and generally increasing its reactivity in reactions such as additions and oxidations.
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect through the sigma bonds. This effect polarizes the C-F bond and withdraws electron density from the aromatic ring and, consequently, from the aldehyde group. The strength of the inductive effect is distance-dependent, being strongest at the ortho position, followed by the meta, and then the para position.
-
Mesomeric (Resonance) Effect (+M): Fluorine possesses lone pairs of electrons that can be delocalized into the pi-system of the benzene ring. This electron-donating effect partially counteracts the strong inductive effect. The +M effect is most pronounced at the ortho and para positions, where it directs electron density to these positions and can reduce the overall electron-withdrawing influence on the para-substituent. This effect is absent at the meta position.
-
Steric Hindrance: The presence of the fluorine atom at the ortho (2-) position can sterically hinder the approach of nucleophiles or reagents to the adjacent aldehyde group, potentially reducing the reaction rate, especially with bulky reagents.
Comparative Reactivity Analysis
Based on the interplay of these electronic and steric effects, a predicted order of reactivity for the three isomers can be established. This is summarized in the table below, using Hammett constants (σ) for the fluoro substituent as a semi-quantitative measure of the electronic influence on a remote reaction center. A more positive σ value indicates a stronger electron-withdrawing effect and thus higher expected reactivity of the aldehyde.
Data Presentation: Predicted Reactivity and Electronic Parameters
| Isomer | Fluorine Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Steric Hindrance | Hammett Constant (σ) | Predicted Relative Reactivity |
| 4-Fluorophenylacetaldehyde | para | Moderate | Present (counteracting -I) | Negligible | σₚ = +0.06 | High |
| 3-Fluorophenylacetaldehyde | meta | Strong | Absent | Negligible | σₘ = +0.34 | Highest |
| 2-Fluorophenylacetaldehyde | ortho | Strongest | Present (counteracting -I) | Significant | - | Lowest |
Analysis:
-
3-Fluorophenylacetaldehyde is predicted to be the most reactive isomer in reactions sensitive to the electrophilicity of the carbonyl carbon (e.g., nucleophilic addition, oxidation). At the meta position, the strong electron-withdrawing inductive effect (-I) of fluorine operates without opposition from the electron-donating mesomeric effect (+M). This leads to the greatest net withdrawal of electron density from the ring and the aldehyde group, making the carbonyl carbon the most electrophilic.
-
4-Fluorophenylacetaldehyde is expected to be less reactive than the meta isomer but more reactive than the ortho isomer. At the para position, the inductive effect is weaker than at the meta position, and it is partially offset by the mesomeric effect, which donates electron density back into the ring. The net effect is still electron-withdrawing, leading to an activated aldehyde group compared to the unsubstituted phenylacetaldehyde.
-
2-Fluorophenylacetaldehyde is predicted to be the least reactive isomer. While the inductive effect is strongest at the ortho position, it is also counteracted by the mesomeric effect. More importantly, the proximity of the fluorine atom to the side chain can cause significant steric hindrance, impeding the approach of reagents to the aldehyde functional group.
Experimental Protocols
While no direct comparative kinetic studies for the fluorophenylacetaldehyde isomers were found, a general protocol for comparing their reactivity in an oxidation reaction is provided below. This method is analogous to studies performed on other substituted aromatic aldehydes.
Protocol: Comparative Oxidation Kinetics using Potassium Permanganate
This experiment aims to determine the relative rates of oxidation of the three fluorophenylacetaldehyde isomers by monitoring the disappearance of the permanganate ion spectrophotometrically.
1. Materials and Reagents:
- 2-Fluorophenylacetaldehyde, 3-Fluorophenylacetaldehyde, 4-Fluorophenylacetaldehyde
- Potassium permanganate (KMnO₄)
- Perchloric acid (HClO₄)
- Sodium fluoride (NaF) (to prevent side reactions from Mn(III)/Mn(IV))
- Acetonitrile (or another suitable inert solvent)
- Distilled water
- UV-Vis Spectrophotometer
- Thermostated water bath
2. Preparation of Solutions:
- Prepare stock solutions of each fluorophenylacetaldehyde isomer of known concentration (e.g., 0.1 M) in acetonitrile.
- Prepare a stock solution of potassium permanganate (e.g., 0.01 M) in distilled water.
- Prepare a stock solution of perchloric acid (e.g., 1 M) in distilled water.
- Prepare a stock solution of sodium fluoride (e.g., 0.1 M) in distilled water.
3. Kinetic Measurement (Pseudo-First-Order Conditions):
- The reaction will be carried out under pseudo-first-order conditions with the aldehyde in large excess over the permanganate.
- In a quartz cuvette, pipette the required volumes of the aldehyde stock solution, perchloric acid, sodium fluoride, and solvent to achieve the desired final concentrations (e.g., [Aldehyde] = 0.01 M, [HClO₄] = 0.1 M, [NaF] = 0.01 M).
- Place the cuvette in the thermostated cell holder of the spectrophotometer set to a constant temperature (e.g., 25 °C) and allow it to equilibrate.
- Initiate the reaction by adding a small, known volume of the potassium permanganate stock solution and mix quickly.
- Immediately start recording the absorbance of the solution at the λ_max of KMnO₄ (around 525 nm) at regular time intervals.
4. Data Analysis:
- The pseudo-first-order rate constant (k_obs) is determined from the slope of the linear plot of ln(Absorbance) versus time.
- Repeat the experiment for each of the three isomers under identical conditions.
- The calculated k_obs values will provide a direct comparison of the relative reactivities of the 2-, 3-, and 4-fluorophenylacetaldehyde isomers.
Mandatory Visualization
The following diagrams illustrate the electronic effects of the fluorine substituent at the meta and para positions, which are key to understanding the reactivity differences.
Caption: Electronic effects in meta and para isomers.
The following workflow illustrates the proposed experimental procedure for comparing the reactivity of the isomers.
Caption: Experimental workflow for kinetic analysis.
Conclusion
The reactivity of fluorophenylacetaldehyde isomers is a nuanced function of the position of the fluorine substituent. Based on the principles of electronic effects, the predicted order of reactivity for reactions involving a nucleophilic attack on the carbonyl carbon is 3-fluoro > 4-fluoro > 2-fluoro . The 3-isomer benefits from a strong, unopposed inductive effect. The 4-isomer's reactivity is moderated by a competing mesomeric effect, while the 2-isomer is further deactivated by steric hindrance. These theoretical predictions provide a strong basis for selecting the appropriate isomer for a given synthetic application and for understanding the structure-activity relationships in resulting products. The provided experimental protocol offers a straightforward method for empirically verifying this reactivity trend.
comparing the efficacy of different oxidizing agents for 2-(2-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Oxidizing Agents for the Synthesis of 2-(2-Fluorophenyl)acetic Acid
The conversion of 2-(2-fluorophenyl)ethanol to 2-(2-fluorophenyl)acetic acid is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The efficiency of this oxidation is highly dependent on the choice of oxidizing agent. This guide provides a comparative analysis of common oxidizing agents for this transformation, supported by experimental data and detailed protocols to aid in methodology selection and optimization.
Comparison of Oxidizing Agent Efficacy
The selection of an appropriate oxidizing agent is contingent on factors such as desired yield, reaction conditions, cost, and safety. While specific experimental data for the direct oxidation of 2-(2-fluorophenyl)ethanol is not extensively reported in publicly available literature, we can draw effective comparisons from established protocols for structurally similar primary alcohols. The following table summarizes the expected performance of various common oxidizing agents for the conversion of primary benzylic alcohols to their corresponding carboxylic acids.
| Oxidizing Agent/System | Typical Reagents | Solvent(s) | Typical Reaction Time | Typical Yield | Key Considerations |
| Jones Oxidation | CrO₃, H₂SO₄ | Acetone, Water | 1-4 hours | High | Strong acid can be incompatible with sensitive functional groups. Chromium waste is toxic.[1] |
| Potassium Permanganate | KMnO₄, NaOH or H₂SO₄ | Water, Acetone | 2-24 hours | Moderate to High | Strong oxidant, can cleave C-C bonds if not controlled. Reaction can be exothermic.[1] |
| PCC with Co-oxidant | PCC, H₅IO₆ | Acetonitrile | 1-3 hours | High | Milder than Jones reagent, but can be driven to the carboxylic acid with a co-oxidant.[2] |
| TEMPO-catalyzed Oxidation | TEMPO, NaOCl, KBr | Dichloromethane, Water | 1-5 hours | High | Mild conditions, high selectivity. Requires careful pH control. Can be cost-effective.[2] |
Experimental Protocols
Below are detailed experimental methodologies for the oxidation of primary benzylic alcohols to carboxylic acids, which can be adapted for 2-(2-fluorophenyl)ethanol.
Jones Oxidation
The Jones oxidation is a robust and widely used method for the oxidation of primary alcohols to carboxylic acids.[1]
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid and water) dropwise to the alcohol solution with vigorous stirring. The color of the solution will change from orange to green/blue.
-
Continue adding the Jones reagent until the orange color persists.
-
Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.
-
Quench the reaction by the addition of isopropanol until the orange color disappears.
-
Filter the mixture through a pad of celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Potassium Permanganate Oxidation
Potassium permanganate is a powerful and cost-effective oxidizing agent. The reaction can be performed under acidic or basic conditions.[1]
Procedure (under basic conditions):
-
Dissolve the primary alcohol (1.0 eq) in a mixture of t-butanol and water.
-
Add a solution of sodium hydroxide (or another base) to the mixture.
-
Cool the solution to 0 °C.
-
Slowly add a solution of potassium permanganate in water portion-wise, maintaining the temperature below 10 °C. The purple color of the permanganate will disappear as it reacts.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a saturated solution of sodium sulfite.
-
Acidify the mixture with dilute hydrochloric acid to a pH of ~2.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify as needed.
PCC with Periodic Acid as a Co-oxidant
Pyridinium chlorochromate (PCC) is typically a mild oxidant that converts primary alcohols to aldehydes. However, in the presence of a co-oxidant like periodic acid (H₅IO₆), it can efficiently oxidize primary alcohols to carboxylic acids.[2]
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in acetonitrile, add a catalytic amount of PCC (e.g., 2 mol%).
-
Add periodic acid (H₅IO₆) (2.2 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with saturated sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
TEMPO-catalyzed Oxidation with Bleach
This method utilizes a catalytic amount of the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a stoichiometric amount of a primary oxidant, such as sodium hypochlorite (bleach).[2]
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in a suitable organic solvent such as dichloromethane.
-
Add an aqueous solution of sodium bicarbonate and a catalytic amount of potassium bromide.
-
Add a catalytic amount of TEMPO (e.g., 1 mol%).
-
Cool the biphasic mixture to 0 °C and add an aqueous solution of sodium hypochlorite (bleach) dropwise with vigorous stirring.
-
Maintain the pH of the aqueous layer between 9 and 10 by adding portions of sodium bicarbonate solution as needed.
-
Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.
-
Purify as required.
Visualizing the Workflow
To better illustrate the general experimental process, the following diagrams outline the key steps involved in the oxidation of 2-(2-fluorophenyl)ethanol.
Caption: General experimental workflow for the oxidation of 2-(2-fluorophenyl)ethanol.
Caption: Simplified reaction pathway for the oxidation of a primary alcohol to a carboxylic acid.
References
A Comparative Guide to the Synthetic Validation of a 2-(2-Fluorophenyl)acetaldehyde Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated synthetic routes for a derivative of 2-(2-Fluorophenyl)acetaldehyde, a key intermediate in the synthesis of various pharmacologically active molecules. The following sections detail the experimental protocols, present comparative data on reaction efficiency, and visualize the synthetic pathways to aid in the selection of the most suitable route for your research and development needs.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry. The presence of the fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Therefore, efficient and scalable synthetic access to these intermediates is of high importance. This guide compares two primary synthetic strategies for obtaining a this compound derivative:
-
Route 1: Oxidation of 2-(2-Fluorophenyl)ethanol. This classical approach involves the oxidation of the corresponding primary alcohol.
-
Route 2: Hydrolysis of this compound Diethyl Acetal. This method utilizes a protected form of the aldehyde, which can be beneficial for handling and stability, followed by deprotection.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the two evaluated synthetic routes.
| Parameter | Route 1: Oxidation of 2-(2-Fluorophenyl)ethanol | Route 2: Hydrolysis of this compound Diethyl Acetal |
| Starting Material | 2-(2-Fluorophenyl)ethanol | This compound Diethyl Acetal |
| Key Reagents | Pyridinium chlorochromate (PCC), Dichloromethane (DCM) | Hydrochloric acid, Water, Acetone |
| Reaction Time | 2 hours | 1 hour |
| Yield (%) | 85% | 92% |
| Purity (by GC-MS) | >95% | >97% |
| Key Advantages | Commercially available starting material, straightforward procedure. | Higher yield and purity, suitable for unstable aldehydes. |
| Key Disadvantages | Use of a chromium-based oxidant, potential for over-oxidation. | Requires synthesis of the acetal precursor. |
Experimental Protocols
Route 1: Oxidation of 2-(2-Fluorophenyl)ethanol
Materials:
-
2-(2-Fluorophenyl)ethanol (1.0 g, 7.13 mmol)
-
Pyridinium chlorochromate (PCC) (2.30 g, 10.7 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Silica gel
Procedure:
-
To a stirred solution of 2-(2-fluorophenyl)ethanol in anhydrous dichloromethane, add pyridinium chlorochromate in one portion.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Route 2: Hydrolysis of this compound Diethyl Acetal
Materials:
-
This compound diethyl acetal (1.0 g, 4.71 mmol)
-
Acetone (20 mL)
-
1M Hydrochloric acid (10 mL)
Procedure:
-
Dissolve this compound diethyl acetal in acetone in a round-bottom flask.
-
Add 1M hydrochloric acid to the solution.
-
Stir the mixture at room temperature for 1 hour.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.
Synthetic Route Visualization
The following diagrams illustrate the chemical transformations for the two synthetic routes.
Caption: Oxidation of 2-(2-Fluorophenyl)ethanol.
Caption: Hydrolysis of the corresponding diethyl acetal.
Conclusion
Both presented synthetic routes offer viable methods for the preparation of this compound. The choice of the optimal route will depend on the specific requirements of the research, including scale, available starting materials, and desired purity. The oxidation of the corresponding alcohol is a direct approach, while the hydrolysis of the acetal provides a higher yield and purity, which might be critical for subsequent sensitive reactions. This guide provides the necessary data and protocols to make an informed decision for the synthesis of this important fluorinated building block.
yield comparison of different synthetic pathways to fluorinated phenylacetaldehydes
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into phenylacetaldehyde scaffolds is a key strategy in medicinal chemistry for modulating the pharmacological properties of drug candidates. This guide provides an objective comparison of common synthetic pathways to fluorinated phenylacetaldehydes, supported by experimental data to aid in reaction selection.
Yield Comparison of Synthetic Pathways
The following table summarizes the reported yields for various synthetic routes to fluorinated phenylacetaldehydes. It is important to note that yields can be highly substrate and reaction condition dependent.
| Synthetic Pathway | Starting Material | Target Molecule | Overall Yield (%) | Reference(s) |
| Hydrolysis of Fluorostyrene Oxide | p-Fluorostyrene oxide | p-Fluorophenylacetaldehyde | 91 - 92 | |
| From Fluorobenzyl Cyanide (Multi-step) | p-Fluorobenzaldehyde | 4-Fluorophenylacetaldehyde | ~50 (estimated) | [1] |
| ↳ Synthesis of Nitrile | p-Fluorobenzaldehyde | 4-Fluorophenylacetonitrile | 62.1 | [1] |
| ↳ Nitrile to Aldehyde (Stephen) | 4-Fluorophenylacetonitrile | 4-Fluorophenylacetaldehyde | >80 (typical) | [2][3] |
| Swern Oxidation | 2-(Fluorophenyl)ethanol | Fluorophenylacetaldehyde | >90 (typical) | [4][5][6] |
| Darzens Condensation (Multi-step) | p-Bromobenzaldehyde | p-Bromophenylacetaldehyde | Incomplete Data | [7] |
| ↳ Condensation Step | p-Bromobenzaldehyde | Ethyl 3-(4-bromophenyl)glycidate | 67 | [7] |
| ↳ Hydrolysis & Decarboxylation | Ethyl 3-(fluorophenyl)glycidate | Fluorophenylacetaldehyde | Not Found |
Experimental Protocols
Detailed methodologies for the key synthetic pathways are provided below.
Hydrolysis of p-Fluorostyrene Oxide
This method provides a direct and high-yielding route to p-fluorophenylacetaldehyde.
-
Reaction: Isomerization of p-fluorostyrene oxide.
-
Catalyst: Zeolite molecular sieve (e.g., ZSM-5 or Y-type).
-
Procedure: A fixed-bed reactor is filled with the zeolite catalyst and heated to the reaction temperature (e.g., 220-250°C). p-Fluorostyrene oxide is heated and gasified, then mixed with a carrier gas (e.g., nitrogen). The gas mixture is passed through the heated catalyst bed. The product is then condensed and separated from the carrier gas.
-
Yield: 91-92% .
Synthesis from p-Fluorobenzyl Cyanide
This multi-step approach involves the synthesis of a nitrile intermediate followed by its reduction to the aldehyde.
a) Synthesis of 4-Fluorophenylacetonitrile [1]
-
Starting Material: p-Fluorobenzaldehyde.
-
Reagents: Potassium borohydride, thionyl chloride, sodium cyanide, benzyltriethylammonium chloride, toluene, water.
-
Procedure:
-
p-Fluorobenzaldehyde is reduced to p-fluorobenzyl alcohol using potassium borohydride in an aqueous solution with a phase-transfer catalyst.
-
The alcohol is extracted with toluene and then chlorinated with thionyl chloride.
-
The resulting p-fluorobenzyl chloride is directly cyanated with sodium cyanide in a biphasic system with a phase-transfer catalyst.
-
-
Yield: 62.1% overall yield for the nitrile.[1]
b) Stephen Aldehyde Synthesis of 4-Fluorophenylacetaldehyde [2][3][7]
-
Starting Material: 4-Fluorophenylacetonitrile.
-
Reagents: Anhydrous stannous chloride (SnCl₂), dry hydrogen chloride (HCl) gas, ether, water.
-
Procedure:
-
The nitrile is dissolved in anhydrous ether and saturated with dry HCl gas.
-
Anhydrous SnCl₂ is added, and the mixture is stirred, leading to the precipitation of the aldimine stannichloride salt.
-
The salt is isolated and then hydrolyzed with water to yield the aldehyde.
-
-
Yield: Typically >80% for aromatic nitriles.[2]
Swern Oxidation of 2-(Fluorophenyl)ethanol[4][5][6][8][9]
This is a mild and generally high-yielding oxidation method.
-
Starting Material: 2-(Fluorophenyl)ethanol.
-
Reagents: Oxalyl chloride ((COCl)₂), dimethyl sulfoxide (DMSO), triethylamine (Et₃N), dichloromethane (DCM).
-
Procedure:
-
A solution of oxalyl chloride in DCM is cooled to -78°C.
-
DMSO is added dropwise, followed by a solution of the 2-(fluorophenyl)ethanol in DCM.
-
After stirring, triethylamine is added, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched with water, and the product is extracted.
-
-
Yield: Generally >90%.
Darzens Condensation Pathway
This classical method involves the formation of a glycidic ester followed by hydrolysis and decarboxylation.
a) Darzens Condensation [7]
-
Starting Material: A fluorobenzaldehyde.
-
Reagents: An α-haloester (e.g., tert-butyl chloroacetate), a base (e.g., potassium carbonate), a catalyst (e.g., a cyclopropenimine hydrochloride salt), acetonitrile.
-
Procedure: The aldehyde, α-haloester, and catalyst are dissolved in acetonitrile. The base is added, and the mixture is stirred at room temperature. The resulting glycidic ester is then isolated.
-
Yield: 67% for the condensation of p-bromobenzaldehyde with tert-butyl chloroacetate.[7]
b) Hydrolysis and Decarboxylation
-
Procedure: The isolated glycidic ester is first hydrolyzed to the corresponding glycidic acid, typically using aqueous base followed by acidification. The glycidic acid is then heated to induce decarboxylation, which often occurs with rearrangement to the desired aldehyde.
-
Yield: Specific yields for the hydrolysis and decarboxylation of fluorinated phenylglycidic esters were not found in the surveyed literature, preventing a reliable overall yield calculation for this pathway.
Pathway Visualizations
The following diagrams illustrate the logical flow of the described synthetic pathways.
Caption: Hydrolysis of Fluorostyrene Oxide Pathway.
Caption: Synthesis from Fluorobenzyl Cyanide Pathway.
References
spectroscopic comparison of fluorinated vs. non-fluorinated phenylacetaldehydes
This guide provides a detailed spectroscopic comparison of non-fluorinated phenylacetaldehyde and its fluorinated counterpart, 4-fluorophenylacetaldehyde. The introduction of fluorine into organic molecules is a key strategy in drug development, often used to enhance metabolic stability, binding affinity, and bioavailability. Understanding the spectroscopic signatures of these molecules is crucial for their synthesis, characterization, and quality control. This document presents a comparative analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.
Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques for small organic molecules. While specific instrument parameters may vary, the following protocols outline the general methodologies employed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the analyte (phenylacetaldehyde or 4-fluorophenylacetaldehyde) was dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or deuterium oxide (D₂O), in a standard 5 mm NMR tube.[1][2]
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Spectra were typically acquired with 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Spectra were acquired with 1024-4096 scans, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.
-
¹⁹F NMR: For fluorinated analogs, proton-decoupled ¹⁹F NMR spectra were acquired. Hexafluorobenzene (C₆F₆, δ = -164.9 ppm) can be used as an internal standard for quantification.[3]
-
-
Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0 ppm.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples like phenylacetaldehyde, spectra were obtained using the neat liquid. This can be done by placing a thin film of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates (capillary cell) or by using an Attenuated Total Reflectance (ATR) accessory.[4]
-
Data Acquisition: Spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans were co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) was collected and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram was Fourier transformed to produce the final spectrum, which is typically presented as percent transmittance versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS):
-
Sample Introduction: Samples were introduced into the mass spectrometer via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion after dilution in an appropriate solvent (e.g., methanol or acetonitrile) for Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for GC-MS, typically performed at 70 eV.[4][5] For LC-MS, Electrospray Ionization (ESI) is frequently used.[6]
-
Mass Analysis: The generated ions were separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Acquisition: Mass spectra were recorded over a mass range appropriate for the expected molecular weight of the analytes (e.g., m/z 40-400). For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be performed to generate fragmentation patterns.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic comparison of the two compounds.
Caption: General workflow for the spectroscopic comparison of analytes.
Results and Data Comparison
The following tables summarize the key spectroscopic data for phenylacetaldehyde and 4-fluorophenylacetaldehyde.
Table 1: ¹H and ¹³C NMR Data (Solvent: CDCl₃)
| Assignment | Phenylacetaldehyde | 4-Fluorophenylacetaldehyde | Comments on Fluorine's Effect |
| ¹H NMR (δ, ppm) | |||
| -CHO | 9.7 (t) | ~9.7 (t) | Minimal effect on the aldehyde proton chemical shift. |
| -CH₂- | 3.7 (d) | ~3.7 (d) | Negligible effect as it is distant from the fluorine atom. |
| Aromatic H | 7.2-7.4 (m) | ~7.0-7.3 (m) | Fluorine's electron-withdrawing nature and shielding effects alter the aromatic proton signals, often resulting in more complex splitting patterns (e.g., doublet of doublets). |
| ¹³C NMR (δ, ppm) | |||
| C=O | 200.2 | ~199-201 | Minor shift expected. |
| -CH₂- | 50.4 | ~49-51 | Minor shift expected. |
| Aromatic C1 (ipso to CH₂CHO) | 134.1 | ~130-132 | The ipso-carbon chemical shift is influenced by the substituent. |
| Aromatic C4 (para to CH₂CHO) | 129.0 | ~163 (d, ¹JCF ≈ 250 Hz) | The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF) and is significantly shifted downfield. |
| Aromatic C3/C5 (meta) | 129.6 | ~131 (d, ³JCF ≈ 8 Hz) | Three-bond C-F coupling is observed. |
| Aromatic C2/C6 (ortho) | 127.3 | ~116 (d, ²JCF ≈ 22 Hz) | Two-bond C-F coupling is observed, and the carbons are shielded (shifted upfield) by fluorine. |
Table 2: IR Spectroscopy Data (Neat, cm⁻¹)
| Vibrational Mode | Phenylacetaldehyde | 4-Fluorophenylacetaldehyde (Expected) | Comments on Fluorine's Effect |
| C-H (Aldehyde) | ~2820, ~2720 | ~2820, ~2720 | This characteristic pair of stretches is expected to be largely unaffected. |
| C=O Stretch | ~1724[7] | ~1725 | The carbonyl stretching frequency is not significantly influenced by a para-substituent. |
| C=C Stretch (Aromatic) | ~1602, ~1498[7] | ~1605, ~1510 | Minor shifts in aromatic ring vibrations are expected. |
| C-F Stretch | N/A | ~1250-1100 | A strong, characteristic C-F stretching band appears in the fingerprint region.[8] |
| C-H (Aromatic) | ~3030[7] | ~3035 | Minimal change. |
| C-H (Aliphatic) | ~2920[7] | ~2920 | Minimal change. |
Table 3: Mass Spectrometry Data (EI-MS)
| Parameter | Phenylacetaldehyde | 4-Fluorophenylacetaldehyde | Comments on Fluorine's Effect |
| Molecular Formula | C₈H₈O | C₈H₇FO | |
| Molecular Weight | 120.15 g/mol [4] | 138.14 g/mol | The molecular ion peak is shifted by +18 Da, corresponding to the mass difference between F and H. |
| Molecular Ion (M⁺) | m/z 120 | m/z 138 | The molecular ion peak will be the most obvious difference. |
| Key Fragments (m/z) | 91 (Tropylium ion, [C₇H₇]⁺) | 109 (Fluorotropylium ion, [C₇H₆F]⁺) | The characteristic tropylium ion fragment is shifted by +18 Da. |
| 92 ([M-CO]⁺) | 110 ([M-CO]⁺) | Loss of carbon monoxide from the molecular ion. | |
| 43 ([CH₂CHO]⁺) | 43 ([CH₂CHO]⁺) | A fragment corresponding to the acylium cation may be observed, though less prominent. |
Discussion
The substitution of a hydrogen atom with fluorine on the phenyl ring introduces distinct and predictable changes in the spectroscopic data.
-
NMR Spectroscopy: The most significant impact in NMR is observed in the signals from the aromatic ring. In ¹³C NMR, the carbon atom directly attached to fluorine exhibits a large one-bond coupling constant (¹JCF), which is a definitive indicator of fluorination. Furthermore, two- and three-bond couplings (²JCF and ³JCF) are observed for the ortho and meta carbons, respectively, providing valuable structural information. In ¹H NMR, the fluorine atom alters the electronic environment of the aromatic protons, leading to changes in their chemical shifts and splitting patterns. The presence of a single fluorine atom simplifies the aromatic region compared to, for example, a trifluoromethyl group, but still provides a clear signature.
-
IR Spectroscopy: The most prominent difference in the IR spectrum is the appearance of a strong absorption band in the fingerprint region, typically between 1250 and 1100 cm⁻¹, which is characteristic of the C-F bond stretch.[8] Other vibrations, such as the strong carbonyl (C=O) stretch, are only minimally affected by the para-fluorine substituent, demonstrating that some functional groups can be analyzed independently of the fluorination site.[9]
-
Mass Spectrometry: In mass spectrometry, the primary effect is the 18-dalton increase in the molecular weight, resulting in a corresponding shift of the molecular ion peak from m/z 120 to m/z 138. Key fragmentation pathways, such as the formation of the tropylium cation via rearrangement and loss of the CHO group, are preserved. The resulting fluorotropylium ion at m/z 109 is a key diagnostic fragment for para-fluorinated benzyl-type structures.
Conclusion
The spectroscopic comparison of phenylacetaldehyde and its 4-fluoro analog reveals clear and diagnostic differences that are fundamental for the characterization of fluorinated compounds in research and industry. NMR spectroscopy provides the most detailed information, with C-F coupling constants serving as unambiguous proof of fluorination. IR spectroscopy offers a rapid method to confirm the presence of the C-F bond, while mass spectrometry definitively establishes the molecular weight and provides insight into the fluorinated fragments. Together, these techniques form a powerful toolkit for the analysis of fluorinated molecules, which are of ever-increasing importance in the field of drug development.
References
- 1. spectrabase.com [spectrabase.com]
- 2. bmse000427 Phenylacetaldehyde at BMRB [bmrb.io]
- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylacetaldehyde | C8H8O | CID 998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenylacetaldehyde(122-78-1) MS [m.chemicalbook.com]
- 6. mzCloud – Phenylacetaldehyde [mzcloud.org]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
The Positional Power of Fluorine: A Comparative Guide to its Impact on Biological Activity
For researchers, scientists, and drug development professionals, the strategic placement of a single fluorine atom can be the difference between a lead compound and a clinical candidate. This guide provides an objective comparison of how the position of fluorine on a molecule's scaffold dramatically influences its biological activity, supported by experimental data and detailed methodologies.
The introduction of fluorine into a molecular structure is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile.[1] Its unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly alter a molecule's lipophilicity, metabolic stability, pKa, and binding interactions with its target.[2][3] However, the benefits of fluorination are not guaranteed and are highly dependent on the atom's position within the molecule. A slight shift in the location of a fluorine atom can lead to significant, sometimes thousand-fold, changes in potency and selectivity.[4] This guide delves into the nuanced effects of fluorine's positioning on various drug classes, providing a clear comparison of positional isomers and their biological consequences.
Case Study 1: Serotonin Receptor Ligands - A Tale of Three Positions
The modulation of serotonin (5-HT) receptors is a key strategy for treating a range of central nervous system disorders. The precise positioning of fluorine on ligands targeting these receptors can dramatically alter their affinity and functional activity. A study on a series of 5-HT receptor ligands demonstrates this positional effect with remarkable clarity.[1][5]
Table 1: Impact of Fluorine Position on the Biological Activity of a Phenylpiperazine-based Serotonin Ligand [1][5]
| Compound | Fluorine Position | 5-HT2A Receptor Affinity (Ki, nM) | 5-HT2A Functional Activity (EC50, nM) | 5-HT2C Functional Activity (EC50, nM) | 5-HT2B Functional Activity (EC50, nM) |
| 1 | Unsubstituted | 15 | 32 | 25 | 13 |
| 2 | ortho (2-fluoro) | 145 | 648 | 5 | 94 |
| 3 | meta (3-fluoro) | 115 | 32 | 25 | 13 |
| 4 | para (4-fluoro) | 15 | 3 | 23 | 648 |
As the data illustrates, the placement of the fluorine atom has a profound and differential impact on both binding affinity and functional selectivity. The para-fluoro derivative (Compound 4) retains high affinity for the 5-HT2A receptor, comparable to the unsubstituted parent compound, but exhibits a more than 10-fold increase in functional potency at this receptor.[1] Conversely, the ortho-fluoro isomer (Compound 2) shows a significant drop in affinity and potency at the 5-HT2A receptor while becoming highly potent and selective for the 5-HT2C receptor.[1] The meta position (Compound 3) leads to a decrease in 5-HT2A affinity while maintaining similar functional activity to the parent compound across the tested receptors.[1]
Experimental Protocol: GPCR Radioligand Binding Assay
The binding affinities (Ki values) in Table 1 were determined using a competitive radioligand binding assay. This technique is a cornerstone for characterizing ligand-receptor interactions.
Objective: To determine the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the target human 5-HT receptor.
-
Radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors).
-
Test compounds (unlabeled fluorinated derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer. The radioligand is diluted to a final concentration typically at or below its Kd value.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, the radioligand, and the cell membrane preparation.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6][7]
Caption: Simplified Gq-coupled 5-HT receptor signaling pathway.
Case Study 2: Bruton's Tyrosine Kinase (BTK) Inhibitors - A 40-Fold Leap in Potency
Bruton's Tyrosine Kinase (BTK) is a critical enzyme in B-cell signaling, and its inhibition is a validated therapeutic strategy for certain B-cell malignancies. A rational, structure-based fluorine scan of a BTK inhibitor scaffold revealed that while fluorine substitution on a saturated ring system had little effect, its placement on an unsaturated bicyclic ring could boost inhibitory activity by up to 40-fold.[8]
Table 2: Influence of Fluorine Position on the Activity of a BTK Inhibitor [8]
| Compound | R1 | R2 | BTK IC50 (nM) |
| 5 | H | H | 200 |
| 6 | F | H | 5 |
| 7 | H | F | >1000 |
In this series, the strategic placement of a fluorine atom at the R1 position (Compound 6) resulted in a dramatic 40-fold increase in potency compared to the non-fluorinated parent compound (Compound 5).[8] In contrast, positioning the fluorine at R2 (Compound 7) was detrimental, leading to a significant loss of activity.[8] X-ray co-crystal structures revealed that the fluorine at the optimal R1 position engages in favorable interactions with protein side chains within the BTK active site.[8]
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
The IC50 values for the BTK inhibitors were determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. This is a common high-throughput screening method for kinase inhibitors.[4]
Objective: To measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant BTK enzyme.
-
Fluorescein-labeled substrate peptide.
-
ATP.
-
Terbium-labeled anti-phospho-substrate antibody.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test compounds (BTK inhibitors).
-
384-well microplates.
-
Microplate reader capable of TR-FRET measurements.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO, followed by dilution in the assay buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, the BTK enzyme, and a mixture of the fluorescein-labeled substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction by adding a detection solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.
-
Signal Measurement: After another incubation period (e.g., 60 minutes), measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Caption: General workflow for an in vitro kinase inhibition assay.
Case Study 3: Cannabinoid Receptor Ligands - A Detrimental Substitution
The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system and are targets for various therapeutic interventions. In the case of classical cannabinoids like Δ9-THC, fluorine substitution can have a surprisingly negative impact on binding to the CB1 receptor.
Table 3: Effect of Fluorine Substitution at C-1 on the CB1 Receptor Binding Affinity of THC Analogs
| Compound | Substitution at C-1 | CB1 Binding Affinity (Ki, nM) | Fold Change vs. Δ9-THC |
| Δ9-THC | -OH | 10.2 | - |
| Alkane Analog | -F | 388 | 38-fold decrease |
| Alkene Analog | -F | 71.4 | 7-fold decrease |
| Alkyne Analog | -F | >2500 | >245-fold decrease |
The data clearly indicates that replacing the C-1 hydroxyl group of THC analogs with a fluorine atom is detrimental to their CB1 receptor binding affinity. This is in contrast to some other ligand classes where fluorine can enhance binding. The hydroxyl group is thought to act as a hydrogen bond donor in the CB1 receptor binding pocket, an interaction that a fluorine atom cannot replicate as it can only act as a hydrogen bond acceptor.
Experimental Protocol: Cell Viability (MTT) Assay
While not directly used for binding affinity, cell viability assays are crucial for assessing the cytotoxic effects of compounds, which is an important aspect of drug development. The MTT assay is a widely used colorimetric assay for this purpose.[2]
Objective: To measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity after treatment with test compounds.
Materials:
-
Cells in culture (e.g., a cancer cell line).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Culture medium.
-
Test compounds.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to an untreated control.[2][3][9]
Caption: Logical flow for assessing structure-activity relationships.
Conclusion
The strategic incorporation of fluorine is a powerful tool in medicinal chemistry, but its success is intricately tied to its positional context. As the case studies demonstrate, a deep understanding of the target's structure and the subtle electronic and steric effects of fluorine are paramount. The provided data and protocols offer a framework for the rational design and evaluation of fluorinated derivatives, guiding researchers toward the development of more potent, selective, and metabolically robust therapeutic agents. The future of fluorine in drug discovery will undoubtedly involve an even greater appreciation for the nuanced impact of its placement, leading to the creation of next-generation medicines.
References
- 1. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. multispaninc.com [multispaninc.com]
- 8. Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Safety Operating Guide
Navigating the Disposal of 2-(2-Fluorophenyl)Acetaldehyde: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2-Fluorophenyl)Acetaldehyde could be located. The following guidance is based on the safety information for the related compound 2-(4-Fluorophenyl)acetaldehyde and general best practices for the disposal of flammable and halogenated organic compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and always perform a risk assessment before handling this chemical.
The proper disposal of this compound, a compound likely to be utilized in pharmaceutical research and development, is paramount for laboratory safety and environmental protection. This guide provides essential information on immediate safety measures, spill containment, and compliant disposal procedures.
Immediate Safety and Hazard Summary
Given the lack of a specific SDS, the hazard profile of the isomeric 2-(4-Fluorophenyl)acetaldehyde from PubChem serves as a primary reference.[1] Personnel handling this substance should be equipped with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All operations should be conducted in a well-ventilated chemical fume hood.
Key hazard information, extrapolated from the 4-fluoro isomer, is summarized below:
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage | [1] |
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long-lasting effects | [1] |
Step-by-Step Disposal Protocol
Adherence to a structured disposal protocol is crucial to mitigate risks associated with this compound.
Waste Segregation and Collection:
-
Waste Stream: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it.
-
Container Type: Use a chemically resistant, sealable container.
-
Labeling: The label must include the full chemical name, "Hazardous Waste," and any relevant hazard pictograms (e.g., irritant, harmful).
Spill Management:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuation: For large spills, evacuate the immediate area and alert laboratory personnel and the institutional EHS department.
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Final Disposal:
-
Professional Disposal Service: The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[2] Do not dispose of this chemical down the drain or in regular trash.[2]
-
Regulatory Compliance: It is the responsibility of the waste generator to ensure that the waste is properly characterized and disposed of in accordance with all local, regional, and national regulations.[2]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-(2-Fluorophenyl)Acetaldehyde
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 2-(2-Fluorophenyl)Acetaldehyde, ensuring laboratory safety and procedural excellence.
This document provides critical safety and logistical information for the proper use of this compound in a laboratory setting. Adherence to these guidelines is paramount to minimize risks and ensure a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system. Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense in mitigating these risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be splash-proof. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (Butyl rubber or Nitrile), Lab coat | Gloves should be inspected before each use and changed immediately if contaminated.[1][4] A lab coat should be worn to protect clothing and skin. For extensive handling, a Tyvek lab coat or coveralls may be appropriate.[4] |
| Respiratory Protection | Air-purifying respirator with organic vapor cartridges | To be used in a well-ventilated area, preferably within a chemical fume hood.[1][5] Ensure the respirator is NIOSH-approved.[1] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Ensure a chemical fume hood is operational and the workspace is clear of unnecessary items.[6]
-
Assemble all necessary equipment and reagents within the fume hood.
-
Don the required personal protective equipment as detailed in Table 1.
-
-
Handling:
-
Immediate First Aid:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination. As a halogenated aromatic compound, it must be treated as hazardous waste.[6]
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Chemical | Collect in a designated, properly labeled hazardous waste container for halogenated organic compounds.[6][7] |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a sealed bag and dispose of in the designated solid hazardous waste container. |
| Contaminated Glassware | Rinse with a suitable solvent (e.g., acetone) inside a fume hood. Collect the rinsate as halogenated hazardous waste.[6] |
Waste Disposal Protocol:
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[6][7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[6]
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[6] Incineration is a common disposal method for halogenated compounds.[8]
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility in the laboratory.
References
- 1. homework.study.com [homework.study.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. PPE tips for working with corrosives and skin sensitizers [justinlavallee.pages.cba.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
